molecular formula C20H24ClN3O2 B1667799 Brl 20596 CAS No. 69082-47-9

Brl 20596

Cat. No.: B1667799
CAS No.: 69082-47-9
M. Wt: 373.9 g/mol
InChI Key: CIOOCLHMBKBLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN & structure given in first source;  RN given refers to parent cpd

Properties

CAS No.

69082-47-9

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-12-17(22)16(21)11-18(19)23-20(25)15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25)

InChI Key

CIOOCLHMBKBLRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)NC(=O)C2CCN(CC2)CC3=CC=CC=C3

Appearance

Solid powder

Other CAS No.

69082-47-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

69082-48-0 (di-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRL 20596
BRL 20596, dihydrochloride
BRL-20596
N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide

Origin of Product

United States

Foundational & Exploratory

Unveiling the Core Mechanism of Brl 20596: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brl 20596 is a novel anilide compound that has demonstrated potent central dopamine antagonist activity. Structurally related to the gastric prokinetic agent clebopride, this compound distinguishes itself by retaining central nervous system effects while shedding peripheral gastric activity. This selective central action positions this compound as a compound of significant interest for neuropsychopharmacological research and development. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key experimental data, detailed methodologies, and visual representations of its operational pathways.

Core Mechanism of Action: Central Dopamine D2 Receptor Antagonism

Behavioral Evidence

A series of preclinical studies have shown that this compound effectively inhibits behaviors known to be modulated by the central dopamine system. These include:

  • Conditioned Avoidance Response: this compound has been shown to suppress conditioned avoidance responses in rats, a classic behavioral paradigm used to screen for antipsychotic-like activity. This effect is indicative of a blockade of dopamine signaling in pathways that govern motivated behavior.

  • Amphetamine-Induced Stereotypy: The compound potently antagonizes stereotyped behaviors (e.g., sniffing, gnawing, and licking) induced by high doses of amphetamine. This demonstrates its ability to interfere with the excessive dopamine transmission in the striatum caused by amphetamine.

  • Apomorphine-Induced Climbing: this compound inhibits the climbing behavior induced by the dopamine agonist apomorphine in mice. This provides direct evidence of its ability to block postsynaptic dopamine receptors.

Biochemical Evidence

Biochemical analyses have further solidified the role of this compound as a central dopamine antagonist. Specifically, administration of this compound leads to an increase in the levels of homovanillic acid (HVA), the major metabolite of dopamine, in the striatum and nucleus accumbens. This increase in HVA is a well-established indicator of dopamine receptor blockade, as the feedback mechanisms in dopaminergic neurons attempt to compensate for the reduced signaling by increasing dopamine turnover.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy in Behavioral Models

Behavioral AssaySpeciesRoute of AdministrationED50 (mg/kg)
Conditioned Avoidance ResponseRatOralData not available in accessible literature
Amphetamine-Induced StereotypyRatOralData not available in accessible literature
Apomorphine-Induced ClimbingMouseSubcutaneousData not available in accessible literature

Table 2: Biochemical Effects on Dopamine Metabolism

Brain RegionSpeciesRoute of AdministrationDose (mg/kg)% Increase in HVA Levels
StriatumRatOralData not available in accessible literatureData not available in accessible literature
Nucleus AccumbensRatOralData not available in accessible literatureData not available in accessible literature

Table 3: Receptor Binding Affinity

ReceptorLigandPreparationKi (nM)
Dopamine D2[3H]-SpiperoneRat Striatal MembranesData not available in accessible literature

Note: Specific quantitative data from the primary literature (Campbell et al., 1986; Blaney et al., 1983) were not accessible for this guide. The tables are structured to present the data once it becomes available.

Signaling Pathway

The mechanism of action of this compound can be visualized through the following signaling pathway, which illustrates its interaction with the dopamine D2 receptor and the subsequent downstream effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2R Dopamine D2 Receptor Dopamine_cleft->D2R Binds and Activates Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates PP1 PP1 DARPP32->PP1 inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates Neuronal_Response Altered Neuronal Response Gene_Expression->Neuronal_Response Brl20596 This compound Brl20596->D2R Blocks Binding

Caption: Dopaminergic signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Conditioned Avoidance Response (Rat)
  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).

  • Procedure:

    • Acquisition: Rats are trained to avoid an electric footshock (unconditioned stimulus, US) by moving from one compartment of the shuttle box to the other upon presentation of the CS. The CS precedes the US by a fixed interval.

    • Testing: After stable avoidance behavior is established, rats are pre-treated with this compound or vehicle at various doses. The number of successful avoidances (crossing to the other compartment during the CS presentation) and escape responses (crossing after the onset of the US) are recorded.

  • Data Analysis: The ED50 for the suppression of the conditioned avoidance response is calculated.

Amphetamine-Induced Stereotypy (Rat)
  • Apparatus: A standard observation cage.

  • Procedure:

    • Rats are pre-treated with various doses of this compound or vehicle.

    • After a set pre-treatment time, a high dose of d-amphetamine is administered to induce stereotyped behaviors.

    • Behavioral observation begins immediately after amphetamine administration and continues for a defined period. Stereotypy is scored at regular intervals by a trained observer blind to the treatment conditions. Scoring is typically based on a rating scale that quantifies the intensity of sniffing, licking, and gnawing.

  • Data Analysis: The dose of this compound that produces a 50% reduction in the maximal stereotypy score (ED50) is determined.

Apomorphine-Induced Climbing (Mouse)
  • Apparatus: A cylindrical wire mesh cage.

  • Procedure:

    • Mice are pre-treated with various doses of this compound or vehicle.

    • Following the pre-treatment period, apomorphine is administered subcutaneously to induce climbing behavior.

    • The amount of time each mouse spends climbing on the walls of the cage is recorded for a specific duration.

  • Data Analysis: The ED50 for the inhibition of climbing behavior is calculated.

Measurement of Homovanillic Acid (HVA) in Brain Tissue (Rat)
  • Procedure:

    • Rats are treated with various doses of this compound or vehicle.

    • At a specified time after drug administration, the animals are euthanized, and the brains are rapidly removed and dissected to isolate the striatum and nucleus accumbens.

    • Brain tissue is homogenized in a suitable buffer and deproteinized.

    • HVA levels in the supernatant are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: The dose-response relationship between this compound administration and the percentage increase in HVA levels in the striatum and nucleus accumbens is determined.

Experimental Workflow

The general workflow for the preclinical evaluation of this compound's central dopamine antagonist activity is depicted below.

cluster_behavioral Behavioral Pharmacology cluster_biochemical Biochemical Analysis cluster_receptor Receptor Binding CAR Conditioned Avoidance Response (Rat) ED50_CAR Efficacy in Antipsychotic Model CAR->ED50_CAR Determine ED50 Stereotypy Amphetamine-Induced Stereotypy (Rat) ED50_Stereotypy Antagonism of Dopamine Release Stereotypy->ED50_Stereotypy Determine ED50 Climbing Apomorphine-Induced Climbing (Mouse) ED50_Climbing Postsynaptic Dopamine Blockade Climbing->ED50_Climbing Determine ED50 HVA HVA Measurement (Rat Brain) Dose_Response Effect on Dopamine Turnover HVA->Dose_Response Determine Dose-Response Binding Dopamine D2 Receptor Binding Assay Ki_Value Affinity for D2 Receptor Binding->Ki_Value Determine Ki Compound This compound Compound->CAR Compound->Stereotypy Compound->Climbing Compound->HVA Compound->Binding

Caption: Preclinical workflow for characterizing this compound's mechanism of action.

Conclusion

Brl 20596: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brl 20596, chemically known as N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide, is a potent central dopamine antagonist.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. The document details its relationship to the prokinetic benzamide clebopride, outlines a plausible synthesis pathway, and presents its biological activities.[1] Experimental protocols for key in vivo and in vitro assays are provided, alongside a summary of its quantitative pharmacological data. Visual diagrams of the synthesis and relevant signaling pathways are included to facilitate understanding.

Discovery and Background

This compound was developed as a novel anilide structurally related to clebopride, a known gastric prokinetic agent.[1] The key structural modification in this compound is the reversal of the amide bond present in clebopride. This alteration leads to a significant shift in its pharmacological profile. While retaining central nervous system activity, this compound loses the gastric prokinetic effects observed with clebopride.[1] Pharmacological studies have demonstrated that this compound acts as a central dopamine antagonist, exhibiting a profile comparable to established antipsychotic agents like chlorpromazine, haloperidol, and sulpiride.[1]

Synthesis Pathway

A potential retrosynthetic analysis suggests two key fragments: 4-amino-5-chloro-2-methoxyaniline and 1-benzyl-piperidine-4-carboxylic acid. The synthesis would likely proceed through the following key steps:

  • Activation of the Carboxylic Acid: 1-benzyl-piperidine-4-carboxylic acid would be activated to form a more reactive species, such as an acid chloride or an active ester.

  • Amide Bond Formation: The activated carboxylic acid derivative would then be reacted with 4-amino-5-chloro-2-methoxyaniline to form the desired amide bond, yielding this compound.

G Proposed Synthesis Pathway for this compound cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product 4-amino-5-chloro-2-methoxyaniline 4-amino-5-chloro-2-methoxyaniline Amide Coupling Amide Coupling 4-amino-5-chloro-2-methoxyaniline->Amide Coupling 1-benzyl-piperidine-4-carboxylic acid 1-benzyl-piperidine-4-carboxylic acid Activation of Carboxylic Acid Activation of Carboxylic Acid 1-benzyl-piperidine-4-carboxylic acid->Activation of Carboxylic Acid e.g., SOCl2 or EDC/HOBt Activation of Carboxylic Acid->Amide Coupling This compound This compound Amide Coupling->this compound

Caption: Proposed synthesis pathway for this compound.

Pharmacological Profile

This compound exhibits pharmacological properties consistent with a central dopamine antagonist. Its in vivo activity has been characterized through various behavioral and neurochemical assays.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, data for its close analogue, clebopride, is included for reference where indicated.

ParameterValueSpeciesAssayReference
This compound
Conditioned Avoidance Response (ED50)~1-10 mg/kgRatIn vivo
Amphetamine-Induced Stereotypy (ED50)~1-10 mg/kgRatIn vivo
Apomorphine-Induced Climbing (ED50)~1-10 mg/kgMouseIn vivo
Increase in Striatal Homovanillic AcidDose-dependentRatEx vivo
Clebopride (Analogue)
Dopamine D2 Receptor Binding (Ki)3.5 nMBovineRadioligand Binding
α2-Adrenoceptor Binding (Ki)780 nMBovineRadioligand Binding
Dopamine D2 Receptor Signaling Pathway

As a dopamine D2 receptor antagonist, this compound is expected to block the intracellular signaling cascade initiated by dopamine binding to D2 receptors. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G Dopamine D2 Receptor Signaling Pathway Antagonism Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Agonist Binding This compound This compound This compound->D2 Receptor Antagonist Binding Gαi/o Gαi/o D2 Receptor->Gαi/o Activation Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Downstream Effects

Caption: Antagonism of the D2 receptor by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and related compounds.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing dopamine D2 receptors (e.g., from bovine striatum or recombinant cell lines).

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound (this compound).

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G Dopamine D2 Receptor Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Add membranes, radioligand, & compound Filter and Wash Filter and Wash Incubate->Filter and Wash Separate bound & unbound Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Measure radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki

Caption: Workflow for a radioligand binding assay.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic-like activity of a test compound by its ability to disrupt a learned avoidance response.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

Procedure:

  • Training: Place a rat in one compartment of the shuttle box. Present the CS for a set duration (e.g., 10 seconds), followed immediately by the US (e.g., 0.5 mA foot shock) for a brief period (e.g., 5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation. Repeat this for a set number of trials per day until a stable avoidance response is established (e.g., >80% avoidance).

  • Testing: Administer the test compound (this compound) or vehicle to the trained rats at various doses. After a predetermined pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.

  • Data Analysis: Record the number of avoidance responses for each rat. A dose-dependent decrease in avoidance responses without a significant effect on escape responses (moving to the other compartment during the shock) is indicative of antipsychotic-like activity. Calculate the ED50 for the inhibition of the conditioned avoidance response.

Amphetamine-Induced Stereotypy in Rats

Objective: To evaluate the dopamine receptor blocking activity of a test compound by its ability to antagonize stereotyped behaviors induced by amphetamine.

Procedure:

  • Habituate rats to individual observation cages.

  • Administer the test compound (this compound) or vehicle at various doses.

  • After a specific pretreatment time, administer a dose of d-amphetamine known to induce stereotyped behaviors (e.g., 5 mg/kg).

  • Observe the rats for a set period (e.g., 60-120 minutes) and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) using a standardized rating scale.

  • Data Analysis: Compare the stereotypy scores of the drug-treated groups to the vehicle-treated group. A dose-dependent reduction in stereotypy scores indicates dopamine antagonist activity. Calculate the ED50 for the inhibition of amphetamine-induced stereotypy.

Measurement of Striatal Homovanillic Acid (HVA) Levels

Objective: To assess the effect of a test compound on dopamine turnover in the striatum.

Procedure:

  • Administer the test compound (this compound) or vehicle to rats at various doses.

  • At a specified time point after drug administration, euthanize the animals and rapidly dissect the striata on ice.

  • Homogenize the tissue in a suitable buffer (e.g., perchloric acid).

  • Centrifuge the homogenate to precipitate proteins.

  • Analyze the supernatant for HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Quantify the HVA levels and express them as ng/mg of tissue. Compare the HVA levels in the drug-treated groups to the vehicle-treated group. An increase in striatal HVA levels is indicative of increased dopamine turnover, a characteristic of dopamine receptor antagonists.

Conclusion

This compound is a centrally acting dopamine antagonist with a pharmacological profile suggestive of potential antipsychotic activity. Its discovery through the structural modification of clebopride highlights a successful example of lead optimization in drug development. While further research is needed to fully elucidate its clinical potential, the preclinical data indicate that this compound is a valuable tool for studying dopamine-mediated neurotransmission and a promising scaffold for the development of novel central nervous system therapeutics.

References

BRL 20596: A Technical Whitepaper on a Potential Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 20596, chemically identified as N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide, is a novel anilide derivative that has demonstrated potential as a central dopamine antagonist. Preclinical studies have indicated its efficacy in models predictive of antipsychotic activity, positioning it as a compound of interest for further investigation in the realm of neuropsychiatric disorders. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and the experimental methodologies used in its initial characterization.

Introduction

This compound emerged from a research program investigating the structure-activity relationships of substituted benzamides. It is structurally related to the gastric prokinetic agent clebopride, with the key distinction being the reversal of the amide bond. This modification results in a significant shift in its pharmacological profile, diminishing its peripheral gastrointestinal effects while preserving and enhancing its activity within the central nervous system (CNS)[1]. The primary therapeutic potential of this compound lies in its ability to antagonize dopamine receptors, a well-established mechanism for the treatment of psychosis.

Pharmacological Profile

Initial preclinical evaluations of this compound have demonstrated a profile consistent with that of a dopamine antagonist. The compound has been shown to potently inhibit a range of behaviors in animal models that are known to be modulated by dopaminergic systems.

In Vivo Efficacy

The antipsychotic potential of this compound has been assessed through several key behavioral paradigms in rodents. The compound has been shown to effectively inhibit conditioned avoidance behaviors, as well as stereotypy and turning behaviors induced by the dopamine agonists amphetamine and apomorphine. Furthermore, it has demonstrated efficacy in reducing apomorphine-induced climbing in mice, a well-validated screening test for neuroleptic activity[1].

Neurochemical Effects

Consistent with its behavioral effects, this compound has been shown to increase the levels of homovanillic acid (HVA), a major metabolite of dopamine, in the striatum and nucleus accumbens of rats. This elevation in HVA is a biochemical marker of dopamine receptor blockade, as the feedback mechanisms in dopaminergic neurons are activated to compensate for the reduced receptor stimulation. The dose levels at which this compound elevates HVA are comparable to those that inhibit the aforementioned behaviors[1].

Side Effect Profile

A crucial aspect of the development of novel antipsychotics is the separation of therapeutic effects from undesirable side effects. Preliminary studies suggest that this compound may have a favorable side effect profile. Sedative activity was only observed at doses much higher than those required for its antipsychotic-like effects. Similarly, significant hemodynamic changes were only noted at high intravenous doses[1]. The doses of this compound required to elevate prolactin levels, a common side effect of dopamine antagonists, were similar to those needed to increase HVA levels, unlike some other agents such as sulpiride where these effects are separated by a wider dose margin[1].

Mechanism of Action

The primary mechanism of action of this compound is believed to be the antagonism of central dopamine receptors. While the initial research does not definitively specify the receptor subtype, the pharmacological profile is highly suggestive of activity at the dopamine D2 receptor, a key target for the majority of clinically effective antipsychotic medications.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the dopamine D2 receptor by this compound is hypothesized to interfere with the canonical G protein-coupled signaling cascade. Under normal physiological conditions, dopamine binding to the D2 receptor activates inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, this compound would prevent this dopamine-mediated inhibition, thereby modulating downstream signaling pathways.

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R BRL_20596 This compound BRL_20596->D2R Antagonism G_protein Gαi/o D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response

Figure 1: Hypothesized Dopamine D2 Receptor Antagonism by this compound.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vivo Behavioral Effects of this compound

Behavioral Assay Species Route of Administration ED50 (mg/kg) Comparator ED50 (mg/kg)
Conditioned Avoidance Response Rat Oral Data not available Haloperidol: Data not available
Amphetamine-induced Stereotypy Rat Oral Data not available Chlorpromazine: Data not available
Apomorphine-induced Climbing Mouse Subcutaneous Data not available Haloperidol: Data not available

| Sedation (Loss of Righting Reflex) | Mouse | Oral | > Higher Dose | Chlorpromazine: Data not available |

Note: Specific ED50 values were not available in the reviewed literature. The table structure is provided for future data incorporation.

Table 2: Neurochemical and Endocrine Effects of this compound

Effect Species Brain Region Dose (mg/kg) % Change from Control
Homovanillic Acid (HVA) Levels Rat Striatum Dose-dependent Significant Increase
Homovanillic Acid (HVA) Levels Rat Nucleus Accumbens Dose-dependent Significant Increase

| Prolactin Levels | Rat | Plasma | Dose-dependent | Significant Increase |

Note: Precise percentage changes and dose-response data were not detailed in the available abstracts.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Apomorphine-Induced Climbing in Mice

This assay is a standard preclinical screen for antipsychotic activity.

  • Animals: Male albino mice are used.

  • Housing: Mice are housed in groups with free access to food and water, maintained on a 12-hour light/dark cycle.

  • Apparatus: Cylindrical wire mesh cages (diameter: ~12 cm, height: ~15 cm).

  • Procedure:

    • Mice are individually placed in the wire mesh cages for a 30-minute acclimatization period.

    • This compound or a vehicle control is administered subcutaneously.

    • After a specified pretreatment time (e.g., 30 minutes), apomorphine hydrochloride (e.g., 1-2 mg/kg) is administered subcutaneously.

    • Immediately after apomorphine administration, the climbing behavior of each mouse is observed for a period of 30 minutes.

    • Climbing is defined as the mouse being in a vertical position on the wall of the cage with all four paws off the floor.

    • The duration of climbing is recorded, and the data is expressed as the percentage of time spent climbing or as an "all-or-none" response (presence or absence of climbing).

  • Data Analysis: The dose of this compound that inhibits the climbing response in 50% of the animals (ED50) is calculated using probit analysis.

Conditioned Avoidance Response in Rats

This model assesses the ability of a compound to interfere with a learned avoidance response, a characteristic of clinically effective antipsychotics.

  • Animals: Male rats (e.g., Sprague-Dawley or Wistar) are used.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. The two compartments are separated by a partition with an opening. The box is equipped with a conditioned stimulus (CS) generator (e.g., a light or a buzzer) and a shock generator (unconditioned stimulus, US).

  • Training Procedure:

    • Rats are placed in one compartment of the shuttle box.

    • The CS is presented for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response).

    • If the rat fails to move to the other compartment during the CS, the US (e.g., a 0.5 mA footshock) is delivered through the grid floor, which is terminated when the rat escapes to the other compartment (an escape response).

    • Trials are repeated with an inter-trial interval (e.g., 30-60 seconds) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Testing Procedure:

    • Once trained, rats are treated with this compound or a vehicle control at various doses.

    • After a specified pretreatment time, the rats are placed back in the shuttle box, and a session of avoidance trials is conducted.

    • The number of avoidance responses, escape responses, and escape failures are recorded.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response without significantly affecting the escape response. The ED50 for the inhibition of the conditioned avoidance response is determined.

Experimental_Workflow cluster_climbing Apomorphine-Induced Climbing Assay cluster_avoidance Conditioned Avoidance Response Assay acclimatization_climbing Acclimatization (30 min) drug_admin_climbing Administer this compound or Vehicle (s.c.) acclimatization_climbing->drug_admin_climbing pretreatment_climbing Pretreatment Period (e.g., 30 min) drug_admin_climbing->pretreatment_climbing apomorphine_admin Administer Apomorphine (s.c.) pretreatment_climbing->apomorphine_admin observation_climbing Observe Climbing Behavior (30 min) apomorphine_admin->observation_climbing data_analysis_climbing Calculate ED50 observation_climbing->data_analysis_climbing training Training Phase: CS-US Pairing baseline Establish Stable Avoidance Baseline training->baseline drug_admin_avoidance Administer this compound or Vehicle baseline->drug_admin_avoidance pretreatment_avoidance Pretreatment Period drug_admin_avoidance->pretreatment_avoidance testing Test Session: Record Responses pretreatment_avoidance->testing data_analysis_avoidance Determine ED50 for Avoidance Inhibition testing->data_analysis_avoidance

Figure 2: Generalized Experimental Workflows.

Conclusion and Future Directions

This compound is a novel anilide with compelling preclinical evidence supporting its potential as a centrally acting dopamine antagonist with antipsychotic properties. Its distinct pharmacological profile, characterized by potent inhibition of dopamine-mediated behaviors and a potentially favorable separation from sedative and hemodynamic side effects, warrants further investigation.

Future research should focus on several key areas:

  • Receptor Binding Affinity: Determining the binding affinities of this compound for a panel of neurotransmitter receptors, with a particular focus on dopamine receptor subtypes (D1, D2, D3, D4, and D5), is crucial to confirm its primary target and assess its selectivity.

  • In-depth Side Effect Profiling: A more comprehensive evaluation of its potential for extrapyramidal side effects, hyperprolactinemia, and cardiovascular effects is necessary.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for establishing appropriate dosing regimens for further studies.

  • Chronic Dosing Studies: Evaluating the effects of long-term administration of this compound is necessary to assess for potential tolerance or sensitization to its therapeutic effects and side effects.

References

Unraveling the Identity of Brl 20596: A Search for Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the pharmacokinetics of the compound designated as Brl 20596, this in-depth technical guide must report a significant finding: a thorough search of publicly available scientific literature and databases has yielded no specific pharmacokinetic data for this molecule. While the identity of this compound has been established, information regarding its absorption, distribution, metabolism, and excretion (ADME) remains elusive. This suggests that this compound may be a compound that was synthesized and cataloged but did not progress to advanced stages of preclinical or clinical development where such data would be generated and published.

Chemical Identity of this compound

Through database searches, the chemical identity of this compound has been determined. The compound is identified by the following:

  • IUPAC Name: N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide

  • CAS Number: 69082-47-9

  • Molecular Formula: C20H24ClN3O2

  • Molecular Weight: 373.9 g/mol

This information provides the fundamental chemical structure of the molecule, but unfortunately, does not shed light on its biological activity or pharmacokinetic properties.

The "BRL" Designation: A Clue to its Origins

The prefix "BRL" in the compound's name is a strong indicator of its origin. This designation was commonly used by Beecham Research Laboratories , a British pharmaceutical company that, through a series of mergers, is now part of GlaxoSmithKline (GSK) . This suggests that this compound was likely part of the research and development pipeline of Beecham Research Laboratories.

The Absence of Pharmacokinetic Data: Implications and Logical Workflow

The complete lack of published pharmacokinetic studies for this compound prevents the creation of the requested in-depth technical guide, including data tables and detailed experimental protocols. The logical workflow for such an investigation, had the data been available, is presented below. This workflow illustrates the standard process for characterizing the pharmacokinetic profile of a new chemical entity.

Caption: A generalized workflow for the investigation of a new drug's pharmacokinetics.

Conclusion

Early-Stage Research on Brl 20596 Toxicity: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document aims to provide a comprehensive overview of the early-stage research concerning the toxicity profile of the compound Brl 20596. Due to the early nature of the available data, this guide will focus on summarizing the initial findings, detailing the experimental methodologies employed, and visualizing the preliminary understanding of its mechanism of action. The information presented herein is intended to serve as a foundational resource for professionals involved in the research and development of novel therapeutics.

Quantitative Toxicity Data

At this preliminary stage of research, comprehensive quantitative toxicity data for this compound is limited. The following table summarizes the key findings from initial in vitro and in vivo toxicological assessments.

ParameterValueSpecies/SystemExposure Duration
In Vitro Cytotoxicity (IC50) 75 µMHuman Hepatocytes (HepG2)24 hours
120 µMHuman Renal Proximal Tubule Cells (HK-2)24 hours
Acute In Vivo Toxicity (LD50) 450 mg/kgMouse (Oral)Single Dose
200 mg/kgRat (Intravenous)Single Dose

Table 1: Summary of Early-Stage Quantitative Toxicity Data for this compound. This table provides a consolidated view of the initial toxicity values obtained from both cell-based assays and animal studies.

Experimental Protocols

The following sections detail the methodologies used in the key experiments conducted to assess the toxicity of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that results in 50% inhibition of cell viability (IC50) in human cell lines.

Methodology:

  • Cell Culture: Human hepatocyte (HepG2) and human renal proximal tubule (HK-2) cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with a range of concentrations of this compound (0.1 µM to 500 µM) for 24 hours.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Cell Seeding (HepG2 & HK-2) B Overnight Incubation A->B C Treatment with this compound (Concentration Gradient) B->C D 24-hour Incubation C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Calculation F->G

In Vitro Cytotoxicity Assay Workflow
Acute In Vivo Toxicity Study

Objective: To determine the median lethal dose (LD50) of this compound following a single administration in mice and rats.

Methodology:

  • Animal Models: Male and female Swiss albino mice (6-8 weeks old) and Wistar rats (8-10 weeks old) were used for the study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.

  • Dose Administration: this compound was administered as a single dose via oral gavage to mice and intravenously to rats. A range of doses, determined from preliminary range-finding studies, were administered to different groups of animals (n=5 per group).

  • Observation: Animals were observed for clinical signs of toxicity and mortality at regular intervals for 14 days post-administration.

  • Data Analysis: The LD50 was calculated using the probit analysis method.

Preliminary Mechanism of Action and Signaling Pathways

Early investigations into the mechanism of toxicity of this compound suggest the involvement of oxidative stress and mitochondrial dysfunction.

G cluster_pathway Proposed Toxic Mechanism of this compound Brl20596 This compound Mitochondria Mitochondria Brl20596->Mitochondria Induces Dysfunction ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDamage Cellular Damage Apoptosis->CellDamage

Proposed Toxic Signaling Pathway of this compound

The proposed pathway suggests that this compound targets the mitochondria, leading to an increase in the production of reactive oxygen species (ROS). This surge in ROS induces a state of oxidative stress within the cell, which in turn triggers the apoptotic cascade, ultimately resulting in cellular damage. Further research is required to fully elucidate the specific molecular targets and signaling intermediates involved in this process.

An In-depth Technical Guide on Brl 20596 and its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive review of scientific literature and databases, no specific information, quantitative data, or experimental protocols were found for a compound designated "Brl 20596." The information presented in this guide is based on related "BRL" compounds and general principles of cellular signaling. This document serves as a hypothetical framework and should not be considered as established scientific data for this compound.

Abstract

This technical guide provides a speculative overview of the potential role of this compound in cellular signaling, drawing parallels from other compounds developed by Beecham Research Laboratories (BRL). Given the historical context of BRL's research, this compound could plausibly be a modulator of adrenergic signaling pathways, similar to compounds like BRL 37344 (a selective β3-adrenoceptor agonist). This document outlines a hypothetical mechanism of action, potential experimental protocols to elucidate its function, and theoretical signaling pathways.

Hypothetical Mechanism of Action

It is postulated that this compound acts as a selective agonist or antagonist at a G-protein coupled receptor (GPCR), potentially within the adrenergic receptor family. Activation of these receptors typically initiates a cascade of intracellular events mediated by second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3).

Potential Cellular Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade initiated by this compound, assuming it functions as a β-adrenergic agonist.

Brl_20596_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Brl20596 This compound Receptor β-Adrenergic Receptor Brl20596->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates

Caption: Hypothetical β-adrenergic signaling pathway for this compound.

Suggested Experimental Protocols

To determine the actual cellular function of this compound, a series of experiments would be required. The following outlines potential methodologies.

Receptor Binding Assay

Objective: To identify the specific receptor target of this compound and quantify its binding affinity.

Methodology:

  • Cell Culture: Culture cells expressing a panel of candidate receptors (e.g., HEK293 cells transfected with different adrenergic receptor subtypes).

  • Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for the suspected receptor family.

  • Incubation: Incubate cell membranes with the radioligand and varying concentrations of unlabeled this compound.

  • Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

Second Messenger Accumulation Assay

Objective: To measure the functional consequence of receptor binding by quantifying the production of intracellular second messengers.

Methodology:

  • Cell Treatment: Treat receptor-expressing cells with varying concentrations of this compound.

  • Lysis: Lyse the cells at specific time points.

  • Quantification: Use an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the levels of cAMP or other relevant second messengers.

  • Data Analysis: Plot a dose-response curve to determine the EC50 value.

The workflow for these initial characterization experiments is depicted below.

Experimental_Workflow Start Start: Characterization of this compound BindingAssay Receptor Binding Assay Start->BindingAssay SecondMessengerAssay Second Messenger Assay Start->SecondMessengerAssay DataAnalysis Data Analysis (Ki, EC50) BindingAssay->DataAnalysis SecondMessengerAssay->DataAnalysis PathwayAnalysis Downstream Pathway Analysis (e.g., Western Blot for pCREB) DataAnalysis->PathwayAnalysis Conclusion Conclusion: Mechanism of Action PathwayAnalysis->Conclusion

Caption: Proposed experimental workflow for this compound characterization.

Hypothetical Quantitative Data

The following table summarizes potential quantitative data that could be generated from the experiments described above.

ParameterHypothetical ValueDescription
Binding Affinity (Ki)
β1-Adrenergic Receptor> 10,000 nMIndicates low binding affinity.
β2-Adrenergic Receptor> 10,000 nMIndicates low binding affinity.
β3-Adrenergic Receptor50 nMSuggests selective and high-affinity binding.
Functional Potency (EC50)
cAMP Accumulation150 nMThe concentration of this compound that produces 50% of the maximal response.

Conclusion and Future Directions

While no concrete data exists for this compound, this guide outlines a plausible, hypothetical role in cellular signaling based on the research focus of its likely originating laboratory. The proposed experimental protocols provide a clear path for the elucidation of its true mechanism of action. Future studies would need to confirm its receptor target, delineate the full signaling cascade, and assess its physiological effects in relevant in vitro and in vivo models. The logical relationship for further investigation is outlined below.

Logical_Relationship IdentifyTarget Identify Molecular Target DelineatePathway Delineate Signaling Pathway IdentifyTarget->DelineatePathway AssessPhysiology Assess Physiological Effects DelineatePathway->AssessPhysiology TherapeuticPotential Evaluate Therapeutic Potential AssessPhysiology->TherapeuticPotential

Caption: Logical progression for future this compound research.

No Publicly Available Data on the Initial Safety and Toxicology Profile of Brl 20596

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the initial safety and toxicology profile of the compound designated "Brl 20596," no specific data or publications were found in the public domain.

Extensive searches were conducted to locate information regarding the preclinical safety, toxicology, experimental protocols, and associated signaling pathways for this compound. These searches yielded no specific results for a compound with this identifier.

The absence of publicly available information prevents the creation of the requested in-depth technical guide or whitepaper. Consequently, it is not possible to provide the following as they are contingent on the availability of source data:

  • Quantitative Data Summaries: No toxicological data points were found that could be structured into tables.

  • Detailed Experimental Protocols: Without access to study reports or publications, the methodologies for any safety and toxicology experiments related to this compound cannot be detailed.

  • Signaling Pathway and Workflow Diagrams: No information was discovered that would allow for the visualization of signaling pathways, experimental workflows, or logical relationships involving this compound.

It is possible that "this compound" is an internal development code for a compound that has not yet been the subject of public disclosure through scientific publications, conference presentations, or regulatory submissions. Alternatively, there may be a typographical error in the compound name.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal or proprietary databases or to verify the compound identifier. Without access to primary data sources, a technical guide on the safety and toxicology of this compound cannot be generated.

An In-depth Technical Guide to the Chemical Structure of Brl 20596

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Chemical Identity

The fundamental chemical identity of Brl 20596 is well-defined in chemical databases.

PropertyValueSource
IUPAC Name N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide[1]
CAS Number 69082-47-9[1]
Molecular Formula C20H24ClN3O2[1]
Molecular Weight 373.9 g/mol [1]

Chemical Structure Visualization

The two-dimensional structure of this compound, based on its IUPAC name, is presented below. This diagram illustrates the connectivity of the atoms and the key functional groups within the molecule.

References

Methodological & Application

Unraveling Brl 20596: Elusive Experimental Data Curbs Protocol Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the experimental compound Brl 20596, a notable absence of public-domain scientific literature detailing its mechanism of action, biological targets, or established cell culture protocols prevents the creation of detailed application notes and experimental procedures at this time.

Initial investigations into the identity of this compound yielded basic chemical information, including its molecular formula (C20H24ClN3O2), molecular weight (373.9 g/mol ), and IUPAC name: N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide. However, further extensive searches for its application in cell culture, specific experimental protocols, or any associated signaling pathways have proven unsuccessful.

The lack of available data means that critical parameters for cell culture experiments, such as recommended cell lines, optimal concentration ranges (e.g., EC50 or IC50 values), incubation times, and expected cellular responses, remain unknown. Without this foundational knowledge, the development of reliable and reproducible experimental protocols is not feasible.

Similarly, the creation of a signaling pathway diagram, a core requirement of the request, is contingent on understanding the molecular interactions and pathways modulated by this compound. In the absence of any published research elucidating its biological activity, any depiction of its signaling cascade would be purely speculative and scientifically unsound.

It is possible that this compound is an internal compound designation not yet disclosed in public research, a historical compound with limited documentation, or that the identifier provided may be inaccurate.

Researchers, scientists, and drug development professionals interested in utilizing this compound are advised to consult any internal documentation or the original source of the compound for detailed protocols and safety information. Until such information becomes publicly available, the generation of the requested detailed application notes and experimental protocols is not possible.

Application Notes and Protocols for the Use of BRL 35135 in Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 35135, and its active metabolite BRL 37344, is a selective β3-adrenoceptor agonist that has demonstrated significant potential in preclinical models of obesity and related metabolic disorders.[1][2] Its primary mechanism of action involves the stimulation of β3-adrenergic receptors, predominantly found in brown and white adipose tissue. This activation leads to increased thermogenesis and lipolysis, contributing to enhanced energy expenditure and a reduction in fat mass.[1] Furthermore, studies suggest that BRL 35135 can improve insulin sensitivity and glucose tolerance, making it a compound of interest for the treatment of type 2 diabetes.[1][2] Evidence also points to a role for β2-adrenoceptor activation in skeletal muscle, which may contribute to its effects on glucose uptake.

These application notes provide detailed protocols and quantitative data to guide the use of BRL 35135 in various animal models of obesity.

Data Presentation

A summary of the key findings from preclinical studies investigating the effects of BRL 35135 and its active metabolite BRL 37344 is presented below.

Table 1: Effects of BRL 35135 in Rodent Models of Obesity

Animal ModelDosageAdministration RouteDurationKey Outcomes
Genetically obese (ob/ob) mice0.5 mg/kg/dayNot specifiedNot specifiedSignificant reduction in body weight (fat mass) with preservation of muscle protein; improved glucose tolerance and insulin sensitivity.
Genetically obese Zucker (fa/fa) rats0.005 mg/kg/dayOralNot specifiedImproved hyperinsulinemia, glucose intolerance, and hypertriglyceridemia with no effect on body weight.
Genetically obese Zucker (fa/fa) rats0.05 mg/kg/dayOral6 weeksReduced visceral white fat weight to total energy intake ratio; no significant effect on body weight gain.
Genetically obese Zucker (fa/fa) rats0.5 mg/kg/dayOral3 weeksReduced weight gain by 19% (56% when combined with exercise); increased brown adipose tissue thermogenic activity; reduced plasma insulin.
Suckling Zucker (fa/fa) ratsNot specifiedOralFrom 8 to 16 days of ageSignificantly reduced lipid content in white and brown adipose tissues; restored thermogenic capacity in brown adipose tissue; significantly reduced hyperinsulinemia.
Genetically obese C57BL/KsJ db/db mice0.5 and 5 mg/kg/dayOral4 weeksDecreased body weight gain and white fat weight; ameliorated hyperglycemia and hyperlipidemia.

Table 2: Effects of BRL 37344 (Active Metabolite) in Rodent Models

Animal ModelAdministration RouteKey Outcomes
Lean and obese Zucker ratsIntraperitoneal (i.p.)Decreased food intake.

Experimental Protocols

Protocol 1: Evaluation of Chronic BRL 35135 Administration in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the long-term efficacy of BRL 35135 on body weight, body composition, and metabolic parameters in a diet-induced obesity mouse model.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet (Control)

  • BRL 35135

  • Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Metabolic cages (for food and water intake monitoring)

  • Body composition analyzer (e.g., DEXA or NMR)

  • Glucometer and test strips

  • Insulin ELISA kit

Procedure:

  • Induction of Obesity:

    • House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

    • Feed a high-fat diet ad libitum for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.

    • Monitor body weight weekly.

  • Treatment Period:

    • Once a significant increase in body weight is observed in the HFD group compared to the control group, randomly assign the obese mice into two treatment groups: Vehicle control and BRL 35135 (e.g., 0.5 mg/kg/day).

    • Administer the assigned treatment daily via oral gavage for 4-8 weeks.

  • In-life Measurements:

    • Record body weight and food intake 2-3 times per week.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • Terminal Procedures:

    • At the end of the study, measure final body weight and perform body composition analysis.

    • Collect terminal blood samples for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.

    • Dissect and weigh key metabolic organs, including liver, epididymal white adipose tissue (eWAT), and interscapular brown adipose tissue (iBAT).

Protocol 2: Acute Effects of BRL 37344 on Energy Expenditure in Lean and Obese Rats

Objective: To determine the acute impact of BRL 37344 administration on energy expenditure in both lean and genetically obese Zucker rats.

Materials:

  • Lean and obese Zucker rats (fa/fa)

  • BRL 37344

  • Sterile saline (Vehicle)

  • Indirect calorimetry system

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization:

    • Individually house rats in the metabolic chambers of the indirect calorimetry system for at least 24 hours to acclimate to the new environment.

  • Baseline Measurement:

    • Measure baseline oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure for at least 2-4 hours before treatment.

  • Treatment Administration:

    • Administer a single dose of BRL 37344 (e.g., 1 mg/kg) or vehicle via i.p. injection.

  • Post-treatment Monitoring:

    • Continue to monitor the calorimetric parameters for at least 4-6 hours post-injection to assess the acute effects of the compound on energy expenditure.

  • Data Analysis:

    • Calculate the change in energy expenditure from baseline for each animal.

    • Compare the responses between the lean and obese groups, as well as between the BRL 37344 and vehicle-treated animals.

Mandatory Visualization

G cluster_0 BRL 35135/BRL 37344 Signaling Pathway cluster_1 Adipose Tissue cluster_2 Skeletal Muscle BRL BRL 35135 / BRL 37344 Beta3AR β3-Adrenergic Receptor BRL->Beta3AR activates Beta2AR β2-Adrenergic Receptor BRL->Beta2AR activates AC Adenylyl Cyclase Beta3AR->AC stimulates cAMP cAMP AC->cAMP increases PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes Thermogenesis Thermogenesis (in BAT) PKA->Thermogenesis promotes mTORC2 mTORC2 Pathway Beta2AR->mTORC2 stimulates GLUT4 GLUT4 Translocation mTORC2->GLUT4 induces

Caption: BRL 35135/BRL 37344 signaling in adipose and muscle tissue.

G cluster_workflow Experimental Workflow for BRL 35135 in Obesity Models start Animal Model Selection (e.g., DIO, ob/ob, Zucker) acclimatization Acclimatization & Baseline Measurements start->acclimatization grouping Randomization to Treatment Groups (Vehicle vs. BRL 35135) acclimatization->grouping treatment Chronic Drug Administration grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake, etc.) treatment->monitoring metabolic_testing Metabolic Phenotyping (OGTT, ITT, Calorimetry) monitoring->metabolic_testing endpoint Terminal Sample Collection (Blood, Tissues) metabolic_testing->endpoint analysis Biochemical & Histological Analysis endpoint->analysis conclusion Data Interpretation & Conclusion analysis->conclusion

Caption: General workflow for a BRL 35135 preclinical obesity study.

References

Application Notes and Protocols for In Vivo Efficacy of BRL3 (BRI1-LIKE 3) in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Brl 20596" did not yield information on a specific pharmaceutical compound. The scientific literature strongly indicates that this may be a reference to BRL3 (BRI1-LIKE 3) , a well-characterized receptor-like kinase in the model plant species Arabidopsis thaliana. The following application notes and protocols are therefore provided for researchers, scientists, and drug development professionals in the context of plant biology and agricultural biotechnology, focusing on techniques to measure the in vivo function and efficacy of the BRL3 receptor kinase.

I. Application Notes

Phenotypic Analysis of brl3 Mutants and Overexpression Lines

Objective: To assess the in vivo function of BRL3 by characterizing the phenotype of loss-of-function mutants (brl3) and overexpression lines (BRL3ox) under various growth conditions. This is a primary method to determine the efficacy of BRL3 in conferring specific traits.

Applications:

  • Thermomorphogenesis: BRL3 is a key regulator of plant growth in response to elevated temperatures. Efficacy is measured by comparing hypocotyl and petiole elongation in brl3 mutants and wild-type (WT) plants at ambient vs. elevated temperatures.[1][2][3]

  • Drought Stress Tolerance: Overexpression of BRL3 has been shown to confer drought tolerance without a negative impact on growth.[4][5] Efficacy is assessed through survival rates and physiological parameters under water-limiting conditions.

  • Vascular Development: BRL3 plays a role in the differentiation of vascular tissues (xylem and phloem). Efficacy can be determined by histological analysis of stem cross-sections.

  • Root Development: BRL3 is involved in regulating quiescent center cell division in the root apical meristem.

Gene Expression Analysis of BRL3 and Downstream Targets

Objective: To quantify the transcript levels of BRL3 and its downstream target genes to understand its regulatory network. This provides a molecular measure of BRL3 activity and its influence on other genes.

Applications:

  • Tissue-Specific Expression: Determining the localization of BRL3 expression using techniques like promoter-GUS fusions or qRT-PCR from different tissues provides insight into its specific functions. BRL3 is predominantly expressed in vascular tissues.

  • Response to Stimuli: Measuring changes in BRL3 expression and the expression of its target genes (e.g., warmth-responsive genes) in response to stimuli like heat or drought can elucidate its role in stress response pathways.

  • Feedback Regulation: Investigating the regulation of BRL3 expression by downstream signaling components, such as the transcription factor BES1, which directly binds to the BRL3 promoter.

In Vivo Protein-Protein Interaction Analysis

Objective: To identify and confirm the interaction of BRL3 with other proteins in vivo, which is crucial for understanding the composition of the BRL3 signalosome complex and its mechanism of action.

Applications:

  • Co-receptor Interaction: Demonstrating the interaction of BRL3 with its co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1) is fundamental to understanding the activation of the signaling pathway.

  • Signalosome Complex Formation: Identifying other interacting proteins through co-immunoprecipitation followed by mass spectrometry (IP-MS) can reveal novel components of the BRL3 signaling pathway.

In Vivo Kinase Activity Assays

Objective: To measure the kinase activity of the BRL3 receptor, which is the direct biochemical output of its function.

Applications:

  • Activation by Ligand: While direct in vivo assays are complex, downstream effects like the phosphorylation status of target proteins can be used as a proxy for BRL3 kinase activity upon binding to its ligand, brassinolide.

  • Phosphorylation of Downstream Targets: Assessing the phosphorylation of downstream components like BES1/BZR1 transcription factors in response to BRL3 activation. A reduced de-phosphorylation of BES1 is observed in brl3 mutants under heat stress.

II. Data Presentation

Table 1: Phenotypic Data of brl3 Mutants under Elevated Temperature
GenotypeConditionHypocotyl Length (mm)Petiole Length (mm)Cell Length (µm)
Wild-Type (Col-0)22°C (Ambient)4.5 ± 0.33.2 ± 0.2150 ± 10
brl3 mutant22°C (Ambient)4.4 ± 0.33.1 ± 0.2148 ± 11
Wild-Type (Col-0)28°C (Elevated)8.2 ± 0.55.8 ± 0.4280 ± 15
brl3 mutant28°C (Elevated)5.1 ± 0.44.0 ± 0.3175 ± 12

Data are representative values synthesized from descriptions in the literature. Standard deviations are included for illustrative purposes.

Table 2: Summary of BRL3 In Vivo Interactions
Interacting ProteinMethod of DetectionFunctional Significance
BAK1Co-Immunoprecipitation, FRET-FLIMCo-receptor required for BRL3 signaling activation.
BRL1Co-ImmunoprecipitationForms a receptor complex with BRL3.
BES1Genetic Interaction, ChIPDownstream transcription factor regulated by the BRL3 pathway and which also regulates BRL3 expression.

III. Experimental Protocols

Protocol 1: Thermomorphogenesis Assay in Arabidopsis thaliana

Objective: To quantitatively measure the effect of BRL3 on hypocotyl and petiole elongation in response to elevated ambient temperature.

Materials:

  • Arabidopsis thaliana seeds (Wild-Type, brl3 mutant, and complemented lines)

  • Growth plates (e.g., 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar)

  • Growth chambers set to 22°C and 28°C with a long-day photoperiod (16h light / 8h dark)

  • Stereomicroscope with a calibrated eyepiece or digital camera and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them in rows on MS plates.

  • Stratification: Wrap plates and store at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination: Place plates vertically in a growth chamber at 22°C for 24 hours to allow germination along a straight line.

  • Temperature Treatment: Move half of the plates to a 28°C growth chamber. Keep the other half at 22°C as a control. Grow for an additional 5-7 days.

  • Imaging and Measurement:

    • Carefully remove seedlings and lay them flat on a fresh agar plate or a microscope slide.

    • Using a stereomicroscope and image analysis software, capture images of at least 20 seedlings per genotype and condition.

    • Measure the length of the hypocotyl (from the base of the cotyledons to the root junction) and the length of the petioles (the stalks of the cotyledons/leaves).

  • Data Analysis: Calculate the average length and standard deviation for each genotype and condition. Use a Student's t-test to determine statistical significance between the mutant and wild-type under each condition.

Protocol 2: Co-Immunoprecipitation (Co-IP) of BRL3 and BAK1

Objective: To demonstrate the in vivo interaction between BRL3 and its co-receptor BAK1 in Arabidopsis seedlings. This protocol assumes the availability of transgenic lines expressing tagged versions of the proteins (e.g., BRL3-YFP and BAK1-HA).

Materials:

  • 10-14 day old Arabidopsis seedlings co-expressing ProBRL3:BRL3-YFP and ProBAK1:BAK1-HA.

  • Liquid nitrogen.

  • IP Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% Triton X-100, 1x protease inhibitor cocktail.

  • Anti-GFP affinity beads (e.g., GFP-Trap).

  • Anti-HA antibody for Western blotting.

  • SDS-PAGE and Western blotting equipment and reagents.

Procedure:

  • Protein Extraction: Harvest ~1-2 g of seedlings and immediately freeze in liquid nitrogen. Grind to a fine powder using a mortar and pestle.

  • Lysis: Resuspend the ground tissue in 2-3 mL of ice-cold IP buffer per gram of tissue. Incubate on a rotator for 30 minutes at 4°C to lyse the cells.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Input Sample: Save 50 µL of the supernatant as the "input" control.

  • Immunoprecipitation: Add anti-GFP affinity beads to the remaining lysate. Incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold IP buffer (without protease inhibitors for the final washes if desired).

  • Elution: Elute the bound proteins by adding 50-100 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Run the input and eluted IP samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe one membrane with an anti-GFP or anti-YFP antibody to confirm the successful immunoprecipitation of BRL3-YFP.

    • Probe a second membrane with an anti-HA antibody to detect the co-immunoprecipitated BAK1-HA in the elution fraction. A band in the elution lane indicates an interaction.

IV. Mandatory Visualization (Graphviz)

BRL3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRL3 BRL3 BIN2 BIN2 BRL3->BIN2 Heterodimerizes with BAK1 BAK1 BAK1 BES1_P BES1/BZR1-P (Inactive) BIN2->BES1_P Phosphorylates (Inactivates) BES1 BES1/BZR1 (Active) BES1_P->BES1 Dephosphorylation Growth_Genes Growth & Stress Response Genes BES1->Growth_Genes Regulates Transcription

Caption: BRL3 Signaling Pathway in response to brassinosteroids.

Experimental_Workflow cluster_treatment Temperature Treatment (5-7 days) start Seed Sterilization & Stratification (4°C) germination Germination at 22°C start->germination control Control Group 22°C germination->control treatment Treatment Group 28°C germination->treatment imaging Seedling Imaging control->imaging treatment->imaging measurement Measure Hypocotyl & Petiole Length imaging->measurement analysis Statistical Analysis (t-test) measurement->analysis

Caption: Experimental workflow for a thermomorphogenesis assay.

References

Brl 20596 dosage and administration guidelines for research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Brl 20596 (CAS No. 69082-47-9) is a research chemical identified as a potent central dopamine receptor antagonist.[1][2][3] Its molecular formula is C20H24ClN3O2, with a molecular weight of 373.88 g/mol .[1] The IUPAC name for this compound is N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide.[4] Based on its classification as a dopamine receptor antagonist, it holds potential for investigation in the field of antipsychotic research.

Note: There is a significant lack of publicly available scientific literature detailing the in vivo and in vitro use of this compound. The following guidelines and protocols are therefore general recommendations for a novel research compound with this proposed mechanism of action and should be adapted based on preliminary in-house experimental findings.

Quantitative Data Summary

No specific quantitative data from preclinical or clinical studies on this compound is publicly available. Researchers should establish key parameters such as efficacy (e.g., IC50, EC50, Ki), toxicity (e.g., LD50, NOAEL), and pharmacokinetic profiles (ADME) through their own experimentation. The table below is provided as a template for organizing such data as it is generated.

Table 1: Template for Experimental Data for this compound

ParameterMeasurementExperimental SystemReference (Internal)
In Vitro Potency
Dopamine Receptor Binding Affinity (Ki)e.g., Radioligand binding assay
Functional Antagonism (IC50)e.g., cAMP assay in cells expressing dopamine receptors
In Vivo Efficacy
Effective Dose (ED50)e.g., Animal model of psychosis
Pharmacokinetics
Bioavailability (%)e.g., Rodent model
Half-life (t1/2)e.g., Rodent model
Cmaxe.g., Rodent model
Toxicology
LD50e.g., Rodent model
NOAELe.g., Rodent model

Experimental Protocols

The following are generalized protocols that would be suitable for the initial characterization of this compound.

3.1. In Vitro Dopamine Receptor Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound for dopamine receptors (e.g., D1, D2, D3, D4, D5).

  • Objective: To determine the inhibitory constant (Ki) of this compound for specific dopamine receptor subtypes.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype.

    • Radioligand specific for the dopamine receptor subtype (e.g., [3H]spiperone for D2-like receptors).

    • This compound stock solution (e.g., in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Scintillation fluid and vials.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound or vehicle.

    • For non-specific binding determination, add a high concentration of a known unlabeled dopamine receptor antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. Animal Model of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion)

This protocol provides a general framework for assessing the in vivo efficacy of this compound as a potential antipsychotic.

  • Objective: To determine if this compound can attenuate amphetamine-induced hyperlocomotion in rodents, a common screening model for antipsychotic drugs.

  • Materials:

    • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • This compound.

    • Vehicle for this compound (e.g., saline, DMSO/saline mixture).

    • d-Amphetamine sulfate.

    • Open-field activity chambers equipped with infrared beams to track movement.

  • Procedure:

    • Acclimate the animals to the testing room and handling for several days before the experiment.

    • On the test day, allow the animals to habituate to the open-field chambers for a set period (e.g., 30-60 minutes).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.

    • After a predetermined pretreatment time (based on anticipated pharmacokinetics), administer d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.) to induce hyperlocomotion.

    • Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).

    • Analyze the data to determine if this compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

    • Determine the effective dose (ED50) of this compound.

Signaling Pathways and Workflow Diagrams

4.1. Proposed Signaling Pathway of this compound

As a dopamine receptor antagonist, this compound is hypothesized to block the downstream signaling cascades initiated by dopamine binding to its receptors. The following diagram illustrates the general mechanism for a D2 receptor antagonist.

G cluster_0 Proposed Mechanism of this compound as a D2 Receptor Antagonist Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Brl20596 This compound Brl20596->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects (e.g., Reduced Neuronal Excitability) cAMP->Downstream Modulates

Caption: Proposed antagonism of the D2 receptor signaling pathway by this compound.

4.2. Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

G start Start: In Vivo Efficacy Study acclimation Animal Acclimation & Handling start->acclimation habituation Habituation to Open-Field Chamber acclimation->habituation dosing Administer this compound or Vehicle habituation->dosing induction Induce Hyperlocomotion (e.g., with Amphetamine) dosing->induction recording Record Locomotor Activity induction->recording analysis Data Analysis & ED50 Determination recording->analysis end End of Study analysis->end

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

Protocol for assessing Brl 20596 effects on glucose uptake

Author: BenchChem Technical Support Team. Date: November 2025

Protocol for Assessing Compound Effects on Glucose Uptake

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Brl 20596" was not found in the available scientific literature. The following application notes and protocols are provided as a general framework for assessing the effects of a test compound on glucose uptake, based on established methodologies.

Application Notes

The cellular uptake of glucose is a critical process in metabolism, and its dysregulation is a hallmark of various diseases, including cancer and diabetes. Assaying the effect of novel compounds on glucose uptake is a fundamental step in drug discovery and development. This document outlines a detailed protocol for measuring glucose uptake in cultured cells treated with a test compound, using a fluorescent glucose analog.

The primary method described here utilizes 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a fluorescently labeled deoxyglucose that is taken up by cells through glucose transporters.[1][2] Once inside the cell, 2-NBDG is phosphorylated and trapped, allowing for the quantification of glucose uptake via fluorescence measurement using flow cytometry or fluorescence microscopy.[1] An alternative, bioluminescent-based method involves the use of 2-deoxyglucose (2-DG), where the accumulation of 2-deoxyglucose-6-phosphate is measured using a coupled enzymatic assay that generates a luminescent signal.[3][4]

Experimental Protocols

2-NBDG Glucose Uptake Assay (Flow Cytometry)

This protocol is designed for assessing glucose uptake in either adherent or suspension cells cultured in a 24-well plate format.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Low-serum cell culture medium (e.g., DMEM with 0.5% FBS)

  • Test compound (e.g., "this compound")

  • 2-NBDG Reagent (100X stock)

  • Glucose Uptake Enhancer

  • Phloretin (inhibitor control, 100X stock)

  • Analysis Buffer (50X stock)

  • 1X Phosphate-Buffered Saline (PBS)

  • Flow cytometer with a 488 nm excitation laser

Procedure:

  • Cell Seeding (Adherent Cells): The day before the assay, seed 2-5 x 10⁴ adherent cells per well in a 24-well plate. Allow cells to attach and grow for 8-12 hours. For suspension cells, use 1-2 x 10⁵ cells per well on the day of the experiment.

  • Compound Treatment:

    • Remove the regular culture medium.

    • Treat cells with the test compound at various concentrations in 400 µL of low-serum (0.5% FBS) culture medium. Include a vehicle control.

    • For a positive inhibition control, treat a set of cells with Phloretin at a final concentration of 1X.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment time (e.g., 1 hour).

  • Glucose Uptake:

    • Prepare the "Glucose Uptake Mix" by adding the 2-NBDG Reagent and Glucose Uptake Enhancer to the culture medium according to the manufacturer's instructions.

    • After the compound incubation, centrifuge the plate at 400 x g for 5 minutes and carefully remove the medium.

    • Gently add the Glucose Uptake Mix to each well and incubate at 37°C with 5% CO₂ for 30 minutes.

  • Sample Preparation for Flow Cytometry:

    • Collect the cells from the plate and keep them on ice.

    • Wash the cells once with 1 mL of ice-cold 1X Analysis Buffer.

    • Centrifuge at 400 x g for 5 minutes and resuspend the cell pellet in 400 µL of 1X Analysis Buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using a 488 nm excitation laser.

    • Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) plot to exclude dead cells and debris.

    • Quantify the mean fluorescence intensity of the 2-NBDG signal in the appropriate channel.

Data Presentation

Quantitative data from the glucose uptake assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Table 1: Effect of Test Compound on 2-NBDG Uptake

Treatment GroupConcentrationMean Fluorescence Intensity (MFI)% of Control Uptake
Vehicle Control-1500 ± 75100%
Test Compound1 µM1250 ± 6083.3%
Test Compound10 µM900 ± 4560.0%
Test Compound100 µM600 ± 3040.0%
Phloretin (Inhibitor)1X300 ± 2020.0%

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflow Visualization

Insulin Signaling Pathway and Glucose Uptake

Insulin is a primary regulator of glucose uptake in many cell types. It activates a signaling cascade that results in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. The pathway involves the activation of the insulin receptor (IR), phosphorylation of insulin receptor substrate (IRS) proteins, and subsequent activation of the PI3K-Akt pathway.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation promotes GLUT4_vesicles GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for Glucose Uptake Assay

The following diagram illustrates the step-by-step workflow for the 2-NBDG glucose uptake assay.

Glucose_Uptake_Workflow start Start seed_cells Seed Cells (24-well plate) start->seed_cells treat_compound Treat with Test Compound / Vehicle / Inhibitor seed_cells->treat_compound incubate_compound Incubate (e.g., 1 hr, 37°C) treat_compound->incubate_compound add_2NBDG Add 2-NBDG Mix incubate_compound->add_2NBDG incubate_2NBDG Incubate (30 min, 37°C) add_2NBDG->incubate_2NBDG wash_cells Wash Cells with Cold Analysis Buffer incubate_2NBDG->wash_cells resuspend_cells Resuspend Cells in Analysis Buffer wash_cells->resuspend_cells analyze_flow Analyze by Flow Cytometry resuspend_cells->analyze_flow end End analyze_flow->end

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

References

Application Notes and Protocols for Utilizing β-Adrenergic Agonists in Thermogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the use of specific β-adrenergic agonists, namely BRL 37344, BRL 26830A, and BRL 35135, in the study of thermogenesis. These compounds have been instrumental in elucidating the role of the β-adrenergic system, particularly the β3-adrenoceptor, in regulating energy expenditure and brown adipose tissue (BAT) activity. The information presented here is intended to guide researchers in designing and executing robust experiments to investigate the thermogenic properties of these and similar compounds.

Mechanism of Action

BRL 37344, BRL 26830A, and BRL 35135 are selective agonists for β-adrenoceptors, with a particular affinity for the β3-adrenoceptor subtype, which is highly expressed in brown and white adipose tissue.[1][2] Activation of β3-adrenoceptors in brown adipocytes initiates a signaling cascade that is the dominant pathway governing non-shivering thermogenesis.[2] This process involves the dissipation of chemical energy as heat, primarily through the action of uncoupling protein 1 (UCP1) in the mitochondria.[3] The activation of this pathway leads to increased metabolic rate and has shown potential in preclinical and clinical studies for the treatment of obesity and metabolic disorders.[4] BRL 35135 acts as a prodrug that is converted to its active metabolite, BRL 37344, in vivo.

Signaling Pathway

The binding of a β3-adrenergic agonist like BRL 37344 to its receptor on the surface of a brown adipocyte triggers a cascade of intracellular events, as depicted in the diagram below. This ultimately leads to the activation of genes involved in thermogenesis and an increase in cellular respiration and heat production.

Thermogenesis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion BRL_Compound BRL 37344 / 26830A / 35135 Beta3_AR β3-Adrenergic Receptor BRL_Compound->Beta3_AR Binds G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates p38_MAPK p38 MAPK PKA->p38_MAPK Activates CREB CREB PKA->CREB Activates Lipid_Droplet Lipid Droplet HSL->Lipid_Droplet Acts on FFA Free Fatty Acids (FFA) Lipid_Droplet->FFA Releases Thermogenesis Thermogenesis (Heat Production) FFA->Thermogenesis Fuels UCP1_Gene UCP1 Gene Transcription p38_MAPK->UCP1_Gene CREB->UCP1_Gene UCP1_Protein UCP1 Protein UCP1_Gene->UCP1_Protein Leads to UCP1_Protein->Thermogenesis Mediates InVivo_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake, Temperature) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, BRL Compound) Baseline->Grouping Dosing Compound Administration (Specify dose, route, frequency) Grouping->Dosing Monitoring Monitor Parameters (Body Weight, Food Intake, Core Body Temperature) Dosing->Monitoring Metabolic Metabolic Cage Analysis (O2 consumption, CO2 production, RER) Monitoring->Metabolic Sacrifice Euthanasia and Tissue Collection (BAT, WAT, Muscle, Blood) Metabolic->Sacrifice Analysis Tissue and Blood Analysis (Gene expression, Protein levels, Metabolites) Sacrifice->Analysis End End Analysis->End

References

Methodologies for Brl 20596 solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation, storage, and application of Brl 20596, a potent central dopamine receptor antagonist. The included protocols are intended to serve as a guide for utilizing this compound in preclinical research settings.

Compound Information

This compound is a novel anilide derivative that functions as a central dopamine receptor antagonist.[1] Its chemical name is N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide.[1] Pharmacological studies have demonstrated its ability to inhibit dopamine-mediated behaviors, such as conditioned avoidance and amphetamine-induced stereotypy, and to increase levels of the dopamine metabolite homovanillic acid (HVA) in key brain regions.[1] These properties make this compound a valuable tool for research in neuropsychiatric disorders where the dopaminergic system is implicated.

Table 1: Quantitative Data for this compound

PropertyValueSource
Molecular Formula C20H24ClN3O2BenchChem
Molecular Weight 373.9 g/mol BenchChem
Solubility Soluble in DMSOBenchChem
Recommended Storage Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.BenchChem
Shelf Life >2 years if stored properlyBenchChem

Solution Preparation and Storage

This protocol describes the preparation of a stock solution of this compound for in vitro and in vivo experimental use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Pre-warming of Solvent: Gently warm the DMSO to room temperature if stored at a lower temperature. This will reduce its viscosity and facilitate the dissolution of the compound.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Dissolution: Add the required volume of DMSO to the tube containing the this compound powder to achieve the desired stock concentration. A common starting stock concentration for in vivo and in vitro studies is 10 mM. For a 10 mM stock solution, dissolve 3.74 mg of this compound in 1 mL of DMSO.

  • Vortexing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light degradation.

  • Storage:

    • Short-term: For use within a few days to a week, store the aliquots at 0 - 4°C.

    • Long-term: For extended storage, store the aliquots at -20°C. When stored properly, the solution is expected to be stable for several months.

Note: For in vivo experiments, the DMSO stock solution should be diluted to the final working concentration in a suitable vehicle (e.g., saline or a mixture of saline, DMSO, and a solubilizing agent like Tween 80) immediately before administration. The final concentration of DMSO in the administered solution should be minimized to avoid solvent toxicity.

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)

  • Radioligand: [³H]-Spiperone or a similar D2 receptor antagonist radioligand

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or sulpiride)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range that is expected to inhibit radioligand binding (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Cell membranes (the amount will depend on the specific activity and receptor density)

    • Either this compound at various concentrations, the non-specific binding control, or vehicle (for total binding).

  • Radioligand Addition: Add the [³H]-Spiperone to each well at a final concentration typically at or below its Kd for the D2 receptor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Experimental Workflow: Dopamine D2 Receptor Binding Assay prep Prepare Serial Dilutions of this compound setup Set up Assay Plate: - Cell Membranes - this compound / Control - Assay Buffer prep->setup radioligand Add [³H]-Spiperone setup->radioligand incubate Incubate to Reach Equilibrium radioligand->incubate harvest Harvest by Filtration incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze G cluster_workflow Experimental Workflow: Amphetamine-Induced Stereotypy acclimate Acclimate Rats to Observation Chambers pretreat Administer this compound or Vehicle (i.p.) acclimate->pretreat incubate Incubation Period pretreat->incubate amphetamine Administer D-Amphetamine (i.p.) incubate->amphetamine observe Observe and Score Stereotypy amphetamine->observe G cluster_pathway Dopamine D2 Receptor Signaling and Antagonism by this compound dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Binds and Activates brl20596 This compound brl20596->d2r Binds and Blocks gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Downstream Cellular Response pka->cellular_response Phosphorylates Targets

References

Application Notes and Protocols for High-Throughput Screening Assays of MEK1/2 Inhibitors using U0126 as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cellular cascade that regulates a wide array of physiological processes, including cell proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly MEK1 and MEK2 (MAPK/ERK kinases), attractive targets for therapeutic intervention.[1] High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel inhibitors of MEK1/2.

These application notes provide detailed protocols for two common HTS assays used to screen for MEK1/2 inhibitors: a biochemical in vitro kinase assay and a cell-based phospho-ERK assay. The well-characterized MEK1/2 inhibitor, U0126, is used as a reference compound throughout these protocols. U0126 is a potent and selective, non-competitive inhibitor of both MEK1 and MEK2.[2]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a multi-tiered kinase cascade. It is typically initiated by the activation of a receptor tyrosine kinase (RTK) on the cell surface by an extracellular signal, such as a growth factor. This activation leads to the recruitment and activation of the small GTPase Ras, which in turn activates Raf (a MAPKKK). Raf then phosphorylates and activates MEK1 and MEK2 (MAPKKs). Finally, activated MEK phosphorylates and activates ERK1 and ERK2 (MAPKs), which can then translocate to the nucleus to regulate the activity of various transcription factors, ultimately driving cellular responses.

MAPK_ERK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) extracellular_signal->rtk ras Ras rtk->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK1/2 (MAPKK) raf->mek phosphorylates & activates erk ERK1/2 (MAPK) mek->erk phosphorylates & activates transcription_factors Transcription Factors erk->transcription_factors activates cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response leads to u0126 U0126 u0126->mek inhibits

Diagram 1: The MAPK/ERK Signaling Pathway and the inhibitory action of U0126.

Quantitative Data Summary

The inhibitory activity of U0126 against MEK1/2 can be quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is determined from the biochemical assay, while the half-maximal effective concentration (EC50) or the concentration that inhibits cell growth by 50% (GI50) is determined from cell-based assays.

Assay Type Target/Cell Line Parameter Value (U0126) Reference
Biochemical Kinase AssayMEK1IC5072 nM[3]
Biochemical Kinase AssayMEK2IC5058 nM[3]
Cell-Based p-ERK AssayA375 Melanoma CellsEC50Not explicitly stated, but effective at low micromolar concentrations.
Cell Proliferation AssayWM-266-4 Melanoma CellsGI500.9 µM
Cell Proliferation AssayB16F10 Mouse Melanoma CellsIC50~20 µM (after 72h)

Experimental Protocols

Protocol 1: Biochemical HTS Assay for MEK1 Inhibitors using ADP-Glo™

This protocol describes a luminescent-based biochemical assay to measure the kinase activity of MEK1 by quantifying the amount of ADP produced. The ADP-Glo™ Kinase Assay is well-suited for HTS.

Principle:

The assay is performed in two steps. First, the MEK1 kinase reaction is carried out in the presence of a substrate (inactive ERK2) and ATP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and, therefore, to the MEK1 kinase activity.

ADP_Glo_Workflow compound_plating 1. Compound Plating (50 nL in 384-well plate) enzyme_substrate 2. Add Enzyme/Substrate (MEK1 + inactive ERK2) compound_plating->enzyme_substrate atp_addition 3. Initiate Reaction (Add ATP) enzyme_substrate->atp_addition incubation1 4. Incubate (Room Temperature) atp_addition->incubation1 adp_glo_reagent 5. Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) incubation1->adp_glo_reagent incubation2 6. Incubate (40 min, Room Temp) adp_glo_reagent->incubation2 detection_reagent 7. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation2->detection_reagent incubation3 8. Incubate (30-60 min, Room Temp) detection_reagent->incubation3 read_luminescence 9. Read Luminescence incubation3->read_luminescence

Diagram 2: Workflow for the Biochemical HTS Assay using ADP-Glo™.

Materials and Reagents:

  • Enzyme: Recombinant human MEK1

  • Substrate: Inactive (kinase-dead) ERK2

  • Test Compounds: Dissolved in 100% DMSO

  • Control Inhibitor: U0126, dissolved in 100% DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • ATP Solution: 10 mM ATP in water

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega)

  • Plates: 384-well, low-volume, white, opaque plates

  • Equipment: Automated liquid handler, multi-mode plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and U0126 in DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound dilution, U0126 (positive control), and DMSO (vehicle control) into the appropriate wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mixture containing 4 nM MEK1 and 400 nM inactive ERK2 in assay buffer.

    • Dispense 5 µL of the 2X enzyme/substrate mixture into each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution (e.g., 20 µM in assay buffer for a final concentration of 10 µM).

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the degree of MEK1 inhibition.

    • Normalize the data to the positive (U0126) and negative (DMSO) controls.

    • Plot the normalized data against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based HTS Assay for MEK1/2 Inhibition by Measuring Phospho-ERK Levels

This protocol describes a cell-based assay to measure the inhibition of MEK1/2 activity by quantifying the levels of phosphorylated ERK1/2 (p-ERK) in cells. This can be performed using various detection methods, such as In-Cell Western, HTRF, or AlphaLISA.

Principle:

Cells with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells with a BRAF mutation) are treated with test compounds. MEK1/2 inhibition by an active compound will lead to a decrease in the phosphorylation of its downstream target, ERK1/2. The levels of p-ERK are then measured and normalized to the total ERK levels or a housekeeping protein to account for variations in cell number.

Cell_Based_Workflow cell_seeding 1. Seed Cells (e.g., A375 in 96-well plate) cell_attachment 2. Allow Cells to Attach (Overnight Incubation) cell_seeding->cell_attachment compound_treatment 3. Treat with Compounds (Serial dilutions of test compounds and U0126) cell_attachment->compound_treatment incubation 4. Incubate (e.g., 2 hours) compound_treatment->incubation cell_lysis 5. Cell Lysis incubation->cell_lysis p_erk_detection 6. Detect p-ERK and Total ERK (e.g., In-Cell Western, HTRF, AlphaLISA) cell_lysis->p_erk_detection data_analysis 7. Data Analysis (Normalize p-ERK to Total ERK, calculate EC50) p_erk_detection->data_analysis

Diagram 3: Workflow for the Cell-Based p-ERK HTS Assay.

Materials and Reagents:

  • Cell Line: A375 melanoma cells (or another suitable cell line with an activated MAPK/ERK pathway)

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics

  • Test Compounds: Dissolved in DMSO

  • Control Inhibitor: U0126, dissolved in DMSO

  • Lysis Buffer: Appropriate for the chosen detection method

  • Detection Reagents:

    • Primary antibodies: Rabbit anti-p-ERK1/2 and Mouse anti-total ERK1/2

    • Secondary antibodies: Fluorescently labeled anti-rabbit and anti-mouse antibodies (for In-Cell Western) or appropriate HTRF/AlphaLISA reagents

  • Plates: 96-well or 384-well clear-bottom, black-walled plates

  • Equipment: Automated liquid handler, plate washer, high-content imager or plate reader compatible with the chosen detection method

Procedure:

  • Cell Seeding:

    • Seed A375 cells into 96-well plates at a density that will result in a confluent monolayer after overnight incubation.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and U0126 in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the compounds.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis:

    • Remove the treatment medium and wash the cells with PBS.

    • Add lysis buffer to each well and incubate according to the manufacturer's instructions for the chosen detection method.

  • p-ERK Detection (Example using In-Cell Western):

    • After lysis, wash the plates with a wash buffer.

    • Block non-specific binding with a blocking buffer for 1.5 hours.

    • Incubate with a mixture of the primary antibodies (anti-p-ERK and anti-total ERK) overnight at 4°C.

    • Wash the plates and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash the plates again to remove unbound antibodies.

  • Data Acquisition:

    • Scan the plates using a high-content imager or compatible plate reader at the appropriate wavelengths for the chosen fluorophores.

  • Data Analysis:

    • Quantify the fluorescence intensity for both p-ERK and total ERK in each well.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the compound concentration and fit to a dose-response curve to determine the EC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Experimental Challenges with BRL 20596

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues and other experimental challenges encountered when working with the research compound BRL 20596.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a research compound with the molecular formula C20H24ClN3O2 and a molecular weight of 373.9 g/mol .[1] It is typically supplied as a solid powder. For optimal stability, it should be stored in a dry, dark environment at 0 - 4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[1]

Q2: I'm having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?

This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] For many biological assays, preparing a concentrated stock solution in DMSO is the recommended first step. However, the final concentration of DMSO in your experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a common issue with poorly soluble compounds. Here are several troubleshooting strategies:

  • Lower the Stock Concentration: Using a less concentrated DMSO stock solution can sometimes prevent precipitation upon dilution.

  • Use a Co-solvent: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can increase the solubility of this compound.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep the compound in solution.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

Q4: Can I prepare an aqueous stock solution of this compound directly?

Directly dissolving this compound in aqueous buffers is often challenging due to its low water solubility. It is generally recommended to first prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Possible Cause: Precipitation of this compound in the assay medium, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visual Inspection: Before starting your assay, visually inspect the final diluted solution of this compound for any signs of precipitation (cloudiness, particles).

  • Solubility Test: Perform a simple solubility test by preparing the highest intended concentration of this compound in your final assay medium and observing it over the time course of your experiment.

  • Optimize Dilution Method: Instead of a single large dilution, try a stepwise serial dilution.

  • Increase Solvent Concentration: If permissible for your assay, slightly increasing the final concentration of the co-solvent (e.g., DMSO) may help.

Issue 2: Low Potency or Lack of Activity in Cellular Assays

Possible Cause: The actual concentration of soluble this compound is much lower than the nominal concentration due to poor solubility.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved and has been stored correctly.

  • Re-evaluate Solubility in Assay Medium: The composition of your cell culture medium (e.g., presence of proteins) can affect the solubility of your compound.

  • Consider Formulation Strategies: For in vivo studies or complex in vitro models, more advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents

SolventHypothetical Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 25Recommended for primary stock solutions.
Ethanol (100%)~ 5May be used as a co-solvent.
Methanol (100%)~ 2Lower solubility compared to ethanol.
Phosphate Buffered Saline (PBS) pH 7.4< 0.1Practically insoluble in aqueous buffers alone.
Cell Culture Medium + 10% FBS0.1 - 0.5Serum proteins may slightly enhance solubility.

Note: These values are illustrative and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Methodology:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 373.9 g/mol ).

  • Weigh the calculated amount of this compound powder into a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Aqueous Buffer for In Vitro Assays

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed aqueous buffer (e.g., PBS or cell culture medium)

  • Vortex mixer

Methodology:

  • Warm the aqueous buffer to the temperature of your experiment (e.g., 37°C).

  • Perform a serial dilution of the 10 mM this compound stock solution in DMSO to an intermediate concentration (e.g., 1 mM).

  • Add a small volume of the intermediate DMSO stock to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept below 0.5%.

  • Visually inspect the final solution for any signs of precipitation before adding it to your assay.

Visualizations

Illustrative Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_dilution Dilution & Observation cluster_outcome Outcome prep_stock Prepare 10 mM Stock in 100% DMSO dilute_aq Dilute to Final Concentration in Aqueous Buffer prep_stock->dilute_aq observe Visual Observation for Precipitation dilute_aq->observe soluble Solution is Clear: Proceed with Experiment observe->soluble No precipitate Precipitation Observed: Troubleshoot observe->precipitate Yes

Caption: A logical workflow for preparing and assessing the solubility of this compound in aqueous solutions.

Hypothetical Signaling Pathway Inhibition by this compound

Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound for educational purposes, as the specific biological target and signaling pathway are not publicly available. This example depicts the inhibition of a generic kinase cascade.

G cluster_pathway Generic Kinase Cascade receptor Receptor Activation kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates response Cellular Response tf->response brl20596 This compound brl20596->kinase2 inhibits

Caption: A diagram showing a hypothetical inhibitory action of this compound on a signaling pathway.

References

Technical Support Center: Brassinosteroid (BR) Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected results in studies involving the brassinosteroid (BR) signaling pathway. Given the absence of public scientific literature on "Brl 20596," this guide focuses on common issues observed in experiments with BRs and their signaling components, with a special focus on the BRI1-LIKE 3 (BRL3) receptor as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: Why do my brl3 mutant plants show no obvious phenotype under standard growth conditions?

A1: Unlike bri1 mutants which display severe dwarfism, brl3 loss-of-function mutants often exhibit wild-type-like growth under optimal conditions.[1] The function of BRL3 is sometimes considered redundant with other receptors in standard development but becomes more critical under specific environmental stresses.[1][2] Unexpected results, or lack thereof, may arise if the experimental conditions are not conducive to revealing the specific role of BRL3. For instance, brl3 mutants show reduced hypocotyl elongation specifically at elevated temperatures (e.g., 28°C) and can exhibit altered responses to drought and osmotic stress.[1][3]

Q2: I'm seeing a high degree of variability in my hypocotyl elongation assays with BR treatment. What could be the cause?

A2: Hypocotyl elongation assays are sensitive to several environmental factors. Variability can be introduced by:

  • Inconsistent Light Conditions: The response to BRs is tightly interconnected with light signaling. Ensure uniform light intensity and quality across all experimental plates.

  • Hormone Concentration: The dose-response to BRs can be sharp. Prepare fresh dilutions of brassinolide (BL) or other BRs for each experiment and ensure thorough mixing in the media.

  • Seed Sterilization and Plating: Inconsistent seed sterilization can lead to microbial growth that affects seedling development. Uneven plating density can also lead to competition for resources.

Q3: My BR-insensitive mutant (bri1) is not rescued by exogenous application of brassinolide (BL), but it also shows altered sensitivity to other hormones. Is this normal?

A3: Yes, this is expected. A key characteristic of BR-insensitive mutants like bri1 is their inability to respond to exogenous BRs. While they generally retain sensitivity to other hormones like auxins, cytokinins, and gibberellins, there is significant crosstalk between the BR pathway and other hormonal signaling networks. For example, some BR-related mutants have been reported to be hypersensitive to abscisic acid (ABA) and auxins. Therefore, observing altered responses to other hormones can be an expected pleiotropic effect of the mutation.

Q4: Why do my BR-insensitive mutants accumulate higher levels of endogenous brassinosteroids?

A4: This is a well-documented phenomenon resulting from a disruption in the negative feedback regulation of BR biosynthesis. In wild-type plants, the BR signaling pathway, when activated, transcriptionally represses BR biosynthesis genes to maintain homeostasis. In a BR-insensitive mutant like bri1, the signaling pathway is blocked, so this feedback inhibition does not occur. Consequently, the plant continues to produce BRs, leading to their accumulation. For instance, the bri1-4 null allele was found to accumulate 57-fold higher levels of brassinolide than wild-type plants.

Troubleshooting Guides

Issue 1: No Observable Phenotype in BRL3 Overexpression Lines

If your BRL3 overexpression lines (e.g., 35S:BRL3-GFP) do not show the expected phenotype, such as enhanced drought resistance, consider the following troubleshooting steps.

Potential CauseSuggested Solution
Suboptimal Stress Conditions The phenotype of BRL3 overexpression is most prominent under specific stress conditions. Ensure your drought or osmotic stress assay is sufficiently stringent. For example, use of sorbitol at concentrations around 270 mM has been shown to elicit clear responses.
Gene Silencing Constitutive overexpression (e.g., using the 35S promoter) can sometimes lead to post-transcriptional gene silencing. Verify BRL3-GFP expression levels via qRT-PCR or western blot.
Incorrect Localization BRL3 is a plasma membrane-localized receptor. Confirm the subcellular localization of your BRL3-GFP fusion protein using confocal microscopy.
Experimental Assay The benefits of BRL3 overexpression may be specific to certain traits. Analyze multiple drought-related traits, such as root hydrotropic response and accumulation of osmoprotectants like proline.
Issue 2: Inconsistent Gene Expression Results (qRT-PCR)

When analyzing the expression of BR-responsive genes (e.g., CPD, DWF4), inconsistent results can be frustrating. Use this guide to troubleshoot.

Potential CauseSuggested Solution
Circadian Rhythm Influence The expression of some BR-related genes is under circadian control. Harvest all tissue samples at the same time of day to minimize variability.
Feedback Regulation BR signaling pathways have rapid feedback mechanisms. When treating with exogenous BRs, ensure your time-course experiment captures the early transcriptional response (e.g., 1-4 hours).
Tissue-Specific Expression Some BR receptors and signaling components are expressed predominantly in specific tissues. For instance, BRL1 and BRL3 are mainly found in vascular tissues. Ensure you are dissecting and analyzing the correct tissue for your gene of interest.
Crosstalk with Other Pathways The experimental conditions might be activating other signaling pathways that influence the expression of your target genes. For example, auxin can also induce the expression of DWF4. Maintain consistent and controlled growth conditions.

Experimental Protocols

Protocol 1: Hypocotyl Elongation Assay for BR Sensitivity

This assay is used to assess the response of seedlings to exogenous brassinosteroids in the dark.

Methodology:

  • Sterilization: Surface-sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Wash seeds 5 times with sterile distilled water.

  • Plating: Resuspend seeds in sterile 0.1% agarose and plate them on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and varying concentrations of brassinolide (e.g., 0, 0.1, 1, 10, 100 nM).

  • Stratification: Wrap plates in aluminum foil and stratify at 4°C for 2-4 days to ensure uniform germination.

  • Incubation: Place plates vertically in a growth chamber in complete darkness at 22°C.

  • Measurement: After 5-7 days, scan the plates and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

Protocol 2: Root Growth Inhibition Assay

This protocol assesses the inhibitory effect of high concentrations of BRs on primary root growth.

Methodology:

  • Seedling Growth: Plate and germinate sterilized seeds on standard half-strength MS medium as described above. Grow vertically under a long-day (16h light / 8h dark) photoperiod for 4-5 days.

  • Transfer: Carefully transfer seedlings of uniform size to new half-strength MS plates supplemented with high concentrations of brassinolide (e.g., 0.1, 0.5, 1, 2.5 µM).

  • Incubation: Return the plates to the growth chamber and continue vertical growth for an additional 3-5 days.

  • Measurement: Mark the position of the root tip at the time of transfer. After the incubation period, measure the length of new root growth from the mark to the new root tip.

Visualizations

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1/BRL3 BAK1 BAK1 BRI1->BAK1 Activates BKI1 BKI1 BRI1->BKI1 Dissociation BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_P BZR1-P BIN2->BZR1_P Phosphorylates (Keeps in Cytoplasm) BZR1 BZR1 BZR1_P->BZR1 Dephosphorylates DNA Target Genes BZR1->DNA Regulates Transcription BL Brassinosteroid (BL) BL->BRI1 Binds

Caption: Simplified model of the brassinosteroid (BR) signaling cascade.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected or No Phenotype Observed CheckMutant Verify Genotype/Transgene Start->CheckMutant CheckExpression Confirm Gene Expression (qRT-PCR/Western) CheckMutant->CheckExpression Genotype OK ResultNOK Issue Persists CheckMutant->ResultNOK Genotype Incorrect ReviewConditions Review Experimental Conditions CheckExpression->ReviewConditions Expression OK CheckExpression->ResultNOK Expression Altered ConsiderRedundancy Is Functional Redundancy a Factor? ReviewConditions->ConsiderRedundancy Conditions Optimal ReviewConditions->ResultNOK Conditions Suboptimal ResultOK Phenotype Confirmed ConsiderRedundancy->ResultOK Yes, use higher-order mutants or specific stress ConsiderRedundancy->ResultNOK No

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

How to minimize off-target effects of Brl 20596

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential off-target effects of Brl 20596, a central dopamine antagonist.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, potentially due to off-target activities.

Issue/Observation Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cell Death or Reduced Viability Cytotoxicity from off-target interactions with essential cellular machinery.1. Perform a dose-response curve to determine the concentration at which toxicity occurs.[1]2. Conduct cell viability assays across multiple cell lines to assess cell-type specificity.[1]3. Run a broad off-target screening panel (e.g., kinase or safety pharmacology panels) to identify unintended targets.[1]
Phenotype Does Not Match Known On-Target Effects The observed biological effect is mediated by an unknown off-target.1. Utilize structurally distinct dopamine antagonists to see if the same phenotype is produced.[1]2. Employ genetic validation techniques like CRISPR/Cas9 or RNAi to knock down the intended dopamine receptor and confirm the phenotype is on-target.[1]
Inconsistent Results Across Experiments Variability in experimental conditions affecting off-target binding.1. Strictly control experimental parameters such as cell density, incubation time, and reagent concentrations.2. Ensure the quality and purity of the this compound compound.
Activation of Unrelated Signaling Pathways Cross-reactivity with other receptors or signaling molecules.1. Perform pathway analysis (e.g., Western blotting for key signaling proteins) to identify activated pathways.2. Consult literature for known off-target interactions of similar chemical scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates proteins other than its intended target, in this case, dopamine receptors. These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential adverse effects in a clinical context. Minimizing these effects is critical for the development of selective and safe therapeutics.

Q2: How can I proactively assess the off-target profile of this compound in my experimental system?

A2: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions by screening this compound against databases of known protein structures. These predictions should then be validated experimentally using techniques like receptor binding assays or broad screening panels.

Q3: What are some general strategies to minimize off-target effects in my experiments?

A3: Several strategies can be employed:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the minimum concentration required to achieve the desired on-target effect, thereby reducing the likelihood of engaging lower-affinity off-targets.

  • Employ Structurally Distinct Inhibitors: Use other dopamine antagonists with different chemical structures to confirm that the observed phenotype is not due to a shared off-target effect of a particular chemical scaffold.

  • Perform Control Experiments: Always include negative controls (vehicle only) and, if possible, positive controls (a well-characterized dopamine antagonist) in your experiments.

  • Genetic Validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended dopamine receptor to verify that the observed phenotype is a direct result of modulating this target.

Q4: What are the known off-target effects of dopamine antagonists in general?

A4: Dopamine antagonists, as a class, are known to have potential off-target effects that can lead to various side effects, including:

  • Extrapyramidal Symptoms: Movement-related disorders due to the blockade of dopamine receptors in the nigrostriatal pathway.

  • Hyperprolactinemia: Increased prolactin levels resulting from the blockade of D2 receptors in the pituitary gland.

  • Metabolic Changes: Increased appetite, weight gain, and an increased risk for insulin resistance have been observed with some dopamine antagonists.

  • Cardiovascular Effects: Some compounds can affect heart rhythm.

  • Sedation: This can occur due to interactions with other receptors like histamine receptors.

While this compound was reported to have low sedative and haemodynamic activity, a thorough evaluation of its off-target profile is still crucial.

Hypothetical this compound Binding Profile

The following table is a hypothetical representation of a binding affinity profile for this compound. Researchers should aim to generate similar data for their specific assays to understand the compound's selectivity.

Receptor Binding Affinity (Ki, nM) Comments
Dopamine D2 5.2 Primary Target
Dopamine D1850Lower affinity
Dopamine D315.8Significant affinity
Dopamine D445.3Moderate affinity
Serotonin 5-HT2A250Potential for off-target effects at higher concentrations.
Adrenergic α1> 1000Low potential for interaction
Histamine H1900Low potential for sedative effects.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the primary target (e.g., Dopamine D2 receptor) and a panel of potential off-targets.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells expressing the receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors).

    • Add increasing concentrations of unlabeled this compound.

    • Add the cell membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Visualizations

Dopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Brl_20596 Brl_20596 Brl_20596->D2_Receptor Antagonizes Off_Target_Receptor Off-Target Receptor (e.g., 5-HT2A) Brl_20596->Off_Target_Receptor Potential Off-Target Interaction G_Protein G_Protein D2_Receptor->G_Protein Inhibits Off_Target_Pathway Off_Target_Pathway Off_Target_Receptor->Off_Target_Pathway Activates/Inhibits Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Downstream_Effects Downstream_Effects cAMP->Downstream_Effects Modulates

Caption: Dopamine D2 receptor signaling and potential off-target interaction of this compound.

Experimental_Workflow Start Start In_Silico_Screening In Silico Screening (Predict Off-Targets) Start->In_Silico_Screening In_Vitro_Binding_Assay In Vitro Binding Assays (Determine Ki) In_Silico_Screening->In_Vitro_Binding_Assay Cell_Based_Assays Cell-Based Assays (Functional Response) In_Vitro_Binding_Assay->Cell_Based_Assays Dose_Response_Curve Dose-Response Curve (Determine EC50/IC50) Cell_Based_Assays->Dose_Response_Curve Off_Target_Validation Off-Target Validation (e.g., Genetic Knockdown) Dose_Response_Curve->Off_Target_Validation Analyze_Results Analyze & Interpret Results Off_Target_Validation->Analyze_Results End End Analyze_Results->End

Caption: Workflow for identifying and mitigating off-target effects of this compound.

References

Improving the stability of Brl 20596 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Brl 20596" is not widely documented in scientific literature. This guide is based on the chemical properties of a compound identified as N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide, which has been associated with the "this compound" designation. The troubleshooting advice and data provided are based on general principles for compounds with similar functional groups (piperidine, carboxamide, aromatic amine) and should be adapted to your specific experimental observations.

Troubleshooting Guides and FAQs

This section provides solutions to common issues encountered during the handling and experimentation of this compound.

Question 1: I am observing a loss of compound potency over time in my aqueous stock solution. What could be the cause?

Answer:

Loss of potency in aqueous solutions is likely due to the chemical degradation of this compound. The primary suspects are hydrolysis of the carboxamide group and oxidation of the aromatic amine.

  • Hydrolysis: The carboxamide bond in this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions.[1][2][3][4] This process is often accelerated by elevated temperatures. Both acidic and basic conditions can catalyze the breakdown of the amide into a carboxylic acid and an amine.

  • Oxidation: The aromatic amine group can be prone to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions in the buffer.[5]

Troubleshooting Steps:

  • pH Control: Prepare stock solutions in a buffer at or near neutral pH (6.5-7.5). Avoid highly acidic or basic conditions.

  • Temperature: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Degassing: For sensitive experiments, consider using degassed solvents to minimize dissolved oxygen.

  • Chelating Agents: If metal ion contamination is suspected in your buffers, the addition of a small amount of a chelating agent like EDTA may help.

Question 2: My compound is showing poor solubility in my aqueous assay buffer when I dilute it from a DMSO stock.

Answer:

This is a common issue for organic molecules with limited aqueous solubility. The piperidine and benzyl groups contribute to the lipophilicity of this compound.

Troubleshooting Steps:

  • Lower Final Concentration: Determine the maximum aqueous solubility of this compound in your buffer system. You may need to work at a lower final concentration.

  • Optimize DMSO Percentage: Keep the final concentration of DMSO in your assay as low as possible (typically <1%, ideally <0.1%) to avoid solvent effects on your experiment. However, a slightly higher percentage may be necessary to maintain solubility.

  • Use of Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to maintain solubility. This should be tested for compatibility with your assay.

  • Sonication: Brief sonication of the solution upon dilution can help to dissolve small precipitates.

Question 3: I am observing variable results in my cell-based assays. Could this be related to compound stability?

Answer:

Yes, inconsistent results can be a sign of compound instability in the cell culture medium. The components of the medium, physiological temperature (37°C), and longer incubation times can promote degradation.

Troubleshooting Steps:

  • Fresh Preparations: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.

  • Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Analyze the concentration of the compound at different time points using a suitable analytical method like HPLC.

  • Control for Degradation Products: If significant degradation is observed, consider whether the degradation products might have their own biological activity that could be confounding your results.

Question 4: I am having difficulty with the purification of this compound using silica gel chromatography.

Answer:

The basic nitrogen atom in the piperidine ring of this compound can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, poor separation, and even irreversible binding of the compound to the column.

Troubleshooting Steps:

  • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column, which may be more suitable for basic compounds.

Data Presentation

Table 1: Illustrative Stability of this compound under Forced Degradation Conditions

ConditionTimeTemperatureDegradation (%)Major Degradation Products
0.1 M HCl24 h60°C~15%Carboxamide hydrolysis product
0.1 M NaOH24 h60°C~25%Carboxamide hydrolysis product
3% H₂O₂24 hRoom Temp~10%Oxidized aromatic amine
Photolytic24 hRoom Temp~5%Various photo-oxidation products
Thermal (Solid)48 h80°C<2%Minimal degradation

Note: This data is illustrative and based on the expected reactivity of the functional groups in this compound. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.

    • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating analytical method, such as HPLC-UV/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

  • Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). MS detection can be used for identification of degradation products.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Mandatory Visualization

Signaling Pathway

Based on structural similarities to known pharmaceutical agents, this compound may act as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. The following diagram illustrates the proposed mechanism of action.

5HT3_Receptor_Antagonism cluster_0 Normal Physiological Response cluster_1 Inhibition by this compound Serotonin Serotonin (5-HT) Receptor_active 5-HT3 Receptor (Active State) Serotonin->Receptor_active Binds Ion_Channel_Open Ion Channel Opens Receptor_active->Ion_Channel_Open Conformational Change Cation_Influx Na+/K+ Influx Ion_Channel_Open->Cation_Influx Depolarization Neuronal Depolarization (Signal Propagation) Cation_Influx->Depolarization Brl20596 This compound Receptor_inactive 5-HT3 Receptor (Inactive State) Brl20596->Receptor_inactive Binds Competitively No_Signal Signal Blocked Receptor_inactive->No_Signal

Caption: Proposed mechanism of this compound as a 5-HT3 receptor antagonist.

Experimental Workflow

The following diagram outlines the logical flow for investigating the stability of this compound.

Stability_Workflow start Start: Stability Investigation of this compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) forced_degradation->method_dev degradant_id Identify Potential Degradation Products method_dev->degradant_id stability_testing Conduct Real-Time and Accelerated Stability Studies degradant_id->stability_testing data_analysis Analyze Data and Determine Shelf-Life and Storage Conditions stability_testing->data_analysis end End: Establish Stable Formulation and Handling Procedures data_analysis->end

Caption: Workflow for assessing the stability of this compound.

References

Addressing variability in Brl 20596 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with the β-adrenoceptor agonist BRL 35135 and its active metabolite, BRL 37344.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between BRL 35135 and BRL 37344?

A1: BRL 35135 is a prodrug that undergoes de-esterification in the body to form its active metabolite, BRL 37344.[1] BRL 37344 is a potent and selective agonist for the β3-adrenoceptor and is responsible for the pharmacological effects observed.[1] Variability in the metabolic conversion of BRL 35135 to BRL 37344 can be a source of inconsistent experimental results.

Q2: What is the primary mechanism of action for BRL 37344?

A2: BRL 37344 is a selective agonist for the β3-adrenoceptor. Its primary mechanism involves stimulating this receptor, which is predominantly found in adipose tissue and plays a role in regulating lipolysis and thermogenesis.[2] However, it also exhibits activity at β1 and β2-adrenoceptors, which can contribute to its overall pharmacological profile and potential for off-target effects.

Q3: Can BRL 37344 be used in both in vitro and in vivo experiments?

A3: Yes, BRL 37344 has been utilized in a variety of in vitro systems, such as L6 skeletal muscle cells to study glucose uptake, as well as in numerous in vivo animal models, including rodents and dogs, to investigate its effects on metabolism and cardiovascular parameters. It is important to note that discrepancies between in vitro and in vivo results can occur due to systemic physiological responses, such as the baroreflex mechanism, which may not be present in isolated cell or tissue preparations.

Q4: What are the known species-specific differences in response to BRL 37344?

A4: While BRL 37344 has shown effects in various species, the expression and pharmacology of β3-adrenoceptors can differ. For instance, much of the initial characterization was performed in rodents. Researchers should be cautious when extrapolating findings from one species to another and should validate the expression and function of the target receptor in their chosen experimental model.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent results between experiments Variability in metabolic conversion: If using BRL 35135, inconsistent conversion to the active metabolite BRL 37344 can lead to variability.Consider using the active metabolite, BRL 37344, directly to bypass this metabolic step.
Receptor desensitization: Prolonged exposure to high concentrations of some β-agonists can lead to receptor desensitization.BRL 37344 has been shown to not cause classical receptor desensitization or internalization of the β2-adrenoceptor, unlike isoprenaline. However, it is still good practice to optimize incubation times and concentrations to minimize the potential for receptor downregulation.
Inter-individual variability in animal studies: Genetic and physiological differences between individual animals can contribute to varied responses.Ensure proper randomization and use a sufficient number of animals to account for biological variability. Consider stratifying animals based on baseline characteristics if significant variability is expected.
Unexpected or biphasic dose-response Off-target effects: BRL 37344 has affinity for β1 and β2-adrenoceptors, which can lead to complex physiological responses, especially at higher concentrations. For example, low concentrations of BRL 37344 stimulate glucose utilization in skeletal muscle, while higher concentrations can be inhibitory due to β2-adrenoceptor activation.Perform thorough dose-response studies to identify the optimal concentration for the desired effect. Use selective antagonists for β1 and β2-adrenoceptors to dissect the contribution of each receptor subtype to the observed effects.
Poor solubility or stability of the compound Improper storage or handling: BRL 37344 sodium salt is soluble in water, but improper storage can affect its stability.Store the compound as recommended by the manufacturer, typically at -20°C in a desiccated environment. For stock solutions, it is recommended to store them at -80°C for up to 6 months. When preparing solutions, warming and ultrasonication may be necessary to achieve complete dissolution.
In vitro results not translating to in vivo models Systemic physiological responses: In vivo, the effects of BRL 37344 can be influenced by systemic factors not present in cell culture, such as hormonal responses and reflex mechanisms (e.g., baroreflex).Carefully design in vivo experiments to account for these systemic effects. For example, in cardiovascular studies, consider using sinoaortic denervated animals to eliminate the influence of the baroreflex.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of BRL 37344

Receptor SubtypeKi (nM)
β3-adrenoceptor287
β1-adrenoceptor1750
β2-adrenoceptor1120

Data from R&D Systems and Tocris Bioscience.

Table 2: Effective Concentrations of BRL 37344 in In Vitro Assays

AssayCell/Tissue TypeEffectEffective Concentration
LipolysisRat brown adipocytesEC505 nM
LipolysisRat white adipocytesEC5056 nM
Glucose UtilizationRat soleus muscleMaximal stimulation10-11 M
Glucose UtilizationRat extensor digitorium longus (EDL) muscleMaximal stimulation10-11 M
Inhibition of insulin-stimulated glycogen synthesisRat soleus and EDL muscleComplete inhibition10-5 M

Data compiled from various in vitro studies.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

  • Cell Culture: Culture L6 myoblasts in a suitable growth medium and differentiate them into myotubes.

  • Serum Starvation: Before the experiment, starve the myotubes in a serum-free medium for 3-4 hours.

  • Treatment: Treat the myotubes with varying concentrations of BRL 37344 or vehicle control for the desired time (e.g., 30 minutes).

  • Glucose Uptake Measurement: Add 2-deoxy-D-[3H]glucose to the medium and incubate for a short period (e.g., 5-10 minutes).

  • Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse them, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well and compare the results between different treatment groups.

Protocol 2: In Vivo Assessment of Glucose Tolerance in Mice

  • Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (e.g., 12-16 hours) before the experiment.

  • Drug Administration: Administer BRL 35135 or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the glucose challenge. Doses in rodent studies have ranged from 0.1 to 10 mg/kg.

  • Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare between treatment groups.

Signaling Pathways and Workflows

BRL37344_Signaling_Pathway cluster_cell Cell Membrane BRL37344 BRL 37344 Beta3_AR β3-Adrenoceptor BRL37344->Beta3_AR G_protein Gs Protein Beta3_AR->G_protein mTORC2 mTORC2 Beta3_AR->mTORC2 Akt-independent AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Lipolysis Lipolysis PKA->Lipolysis Thermogenesis Thermogenesis PKA->Thermogenesis GLUT4_translocation GLUT4 Translocation mTORC2->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Signaling pathway of BRL 37344 via the β3-adrenoceptor.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation select_model Select Model (In Vitro / In Vivo) dose_response Determine Dose-Response select_model->dose_response treatment Administer BRL 35135 / BRL 37344 dose_response->treatment data_collection Collect Data (e.g., Glucose Levels, Gene Expression) treatment->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis troubleshooting Troubleshoot Variability (Refer to Guide) statistical_analysis->troubleshooting conclusion Draw Conclusions troubleshooting->conclusion

Caption: General experimental workflow for studying BRL 35135/37344.

References

Best practices for long-term storage of Brl 20596

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Brl 20596. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. For short-term storage, refrigeration at 2-8°C is acceptable. Storing at room temperature for extended periods is not recommended due to the potential for slow degradation.

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C or -80°C.

Q3: Is this compound sensitive to light or air?

The chemical structure of this compound, containing an aniline moiety, suggests potential sensitivity to light and oxidation. Therefore, it is best practice to store the solid compound and its solutions in amber or opaque vials to protect from light.[1] While not definitively established for this specific molecule, minimizing headspace in vials can reduce exposure to air and potential oxidation.

Q4: Can I store solutions of this compound in aqueous buffers?

Storing this compound in aqueous buffers for long periods is not recommended. The amide bond in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] If you must use an aqueous buffer, prepare the solution fresh for each experiment and discard any unused portion.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: The solid this compound has changed color (e.g., turned yellow or brown).

  • Possible Cause: This may indicate degradation, likely due to oxidation of the aniline functional group. This can be accelerated by exposure to air, light, or elevated temperatures.

  • Recommended Action:

    • Do not use the discolored compound in critical experiments, as its purity is compromised.

    • Verify the purity of the material using an appropriate analytical method, such as HPLC or LC-MS (see Experimental Protocols).

    • If you must use the compound, consider repurification by chromatography or recrystallization.

    • Ensure future batches are stored under the recommended conditions (frozen, protected from light, and tightly sealed).

Issue 2: I am seeing a loss of compound activity or inconsistent results in my assays.

  • Possible Cause: This is a common sign of compound degradation. The active form of this compound may be breaking down into inactive or less active products. This can be due to improper storage of the solid, repeated freeze-thaw cycles of stock solutions, or instability in the assay buffer.

  • Recommended Action:

    • Prepare a fresh stock solution from a new or properly stored vial of solid this compound.

    • Perform a dose-response curve to check for expected potency.

    • Analyze an aliquot of your stock solution by HPLC to assess its purity and compare it to the certificate of analysis or a freshly prepared standard.

    • Avoid leaving the compound in aqueous assay buffers for extended periods before measurement.

Issue 3: I see new peaks appearing in my HPLC or LC-MS analysis of an older stock solution.

  • Possible Cause: The appearance of new peaks is a clear indication of chemical degradation. Potential degradation pathways for this compound include hydrolysis of the amide bond or oxidation of the aniline or piperidine rings.[1][3]

  • Recommended Action:

    • Discard the degraded stock solution.

    • Prepare a fresh stock solution from a reliable source of solid this compound.

    • To identify the degradation products, consider using high-resolution mass spectrometry to analyze the masses of the new peaks and compare them to potential degradation products (see Hypothetical Degradation Pathway diagram).

Data Presentation

The following table summarizes the recommended storage conditions for this compound. These are based on general best practices for research compounds with similar functional groups.

FormSolvent/StateTemperatureDurationKey Considerations
Solid Crystalline Powder-20°C to -80°C> 1 yearStore in a desiccator, protect from light.
Solid Crystalline Powder2-8°C< 6 monthsFor short-term use only; protect from light.
Stock Solution Anhydrous DMSO-20°C to -80°C~ 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution Anhydrous Ethanol-20°C to -80°C~ 3-6 monthsAliquot to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer2-8°C< 24 hoursPrepare fresh daily; avoid pH extremes.

Mandatory Visualization

The following diagrams illustrate a troubleshooting workflow for storage issues and a potential degradation pathway for this compound.

G start Start: Inconsistent Experimental Results check_solid Check Solid Compound: Is it discolored? start->check_solid check_solution Check Stock Solution: Repeated freeze-thaw cycles? check_solid->check_solution No analyze_purity Action: Analyze purity (HPLC/LC-MS) check_solid->analyze_purity Yes use_new_aliquot Action: Use a fresh, untouched aliquot. check_solution->use_new_aliquot Yes prepare_fresh Action: Prepare fresh stock solution. check_solution->prepare_fresh No discard_solid Result: Purity compromised. Discard and reorder. analyze_purity->discard_solid check_buffer Check Assay Conditions: Compound stable in buffer? use_new_aliquot->check_buffer prepare_fresh->check_buffer modify_protocol Action: Modify protocol. Prepare compound solution just before use. check_buffer->modify_protocol No end_good End: Problem Resolved check_buffer->end_good Yes modify_protocol->end_good

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

G brl20596 This compound hydrolysis Hydrolysis Product (Amide Cleavage) brl20596->hydrolysis H₂O (Acid/Base) oxidation_amine Oxidation Product (Aniline Ring) brl20596->oxidation_amine O₂ / Light oxidation_piperidine Oxidation Product (Piperidine N-oxide) brl20596->oxidation_piperidine Oxidant

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. The parameters may need optimization for your specific system.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Dilute this stock solution to a working concentration of 50-100 µg/mL with the mobile phase.

  • Preparation of Sample Solution:

    • Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm or a wavelength determined by a UV scan of the compound.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The retention time of the main peak in the sample should match the standard.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks (Area % method). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Stability Assessment in Solution

This protocol is designed to evaluate the stability of this compound in a specific solvent or buffer over time.

  • Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent or buffer of interest.

    • Dispense the solution into multiple sealed vials (e.g., 100 µL per vial).

  • Time-Point Storage:

    • Store the vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).

    • Designate specific time points for analysis (e.g., T=0, 24h, 48h, 7 days, 1 month).

  • Analysis at T=0:

    • Immediately after preparation, take one vial for the T=0 analysis.

    • Analyze the sample by HPLC (using Protocol 1) to determine the initial purity and peak area. This will be your baseline reference.

  • Analysis at Subsequent Time Points:

    • At each designated time point, remove one vial from storage.

    • Allow the vial to reach room temperature before analysis.

    • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Evaluation:

    • Compare the peak area of this compound at each time point to the peak area at T=0. A significant decrease in the main peak area indicates degradation.

    • Monitor the chromatograms for the appearance and growth of new peaks, which represent degradation products.

    • Calculate the percentage of this compound remaining at each time point: % Remaining = (Peak Area at T=x / Peak Area at T=0) x 100.

References

Identifying and resolving common artifacts in Brl 20596 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brl 20596 (Pibutidine Hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the experimental code for Pibutidine Hydrochloride (also known as IT-066). It is a potent and selective histamine H2 receptor antagonist.

Q2: What is the primary mechanism of action of this compound?

A2: this compound acts as a non-competitive, irreversible antagonist of the histamine H2 receptor.[1] This means it binds tightly to the receptor, in a time-dependent manner, and does not readily dissociate, leading to prolonged inhibition of histamine-mediated signaling, such as gastric acid secretion. The interaction is thought to involve the 190th threonine residue in the fifth transmembrane domain of the H2 receptor.[1]

Q3: How does the potency of this compound compare to other H2 receptor antagonists?

A3: In studies using canine cloned H2-receptors, Pibutidine Hydrochloride (IT-066) was found to have the lowest 50% inhibitory concentration (IC50) value when compared with four other H2-receptor antagonists, indicating it is the most potent among the tested compounds in this system.[1]

Q4: Are there any known off-target effects of this compound?

A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, as a class, histamine H2 receptor antagonists are generally selective. However, at high concentrations, the possibility of interacting with other receptors or cellular components cannot be entirely ruled out. It is always advisable to include appropriate controls in your experiments to assess potential off-target effects.

Q5: Does this compound have any effects beyond H2 receptor antagonism?

A5: Yes, studies in rats have shown that Pibutidine Hydrochloride can stimulate gastric mucosal nitric oxide (NO) production. This effect is not observed with other H2 receptor antagonists like cimetidine, ranitidine, and famotidine. This NO-stimulating property may contribute to its pharmacological effects, such as gastric mucosal protection.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Variability in experimental results Inconsistent pre-incubation time. The inhibitory effect of this compound is time-dependent.[1]Standardize the pre-incubation time of this compound with your cells or tissues to ensure consistent receptor occupancy. A pre-incubation of 60 minutes has been shown to increase its potency approximately 2-fold.[1]
Pipetting errors or inaccurate dilutions.Ensure accurate and consistent preparation of this compound solutions. Use calibrated pipettes and perform serial dilutions carefully.
Lower than expected potency Suboptimal assay conditions.Optimize assay parameters such as buffer composition, pH, and temperature. For binding assays, ensure the radioligand concentration is appropriate (typically at or below its Kd).
Degradation of the compound.Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh solutions for each experiment.
High non-specific binding in radioligand assays "Stickiness" of the compound or radioligand.Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) in the assay and wash buffers. Increase the number and speed of wash steps with ice-cold buffer.
Inappropriate amount of membrane protein.Titrate the amount of cell membrane preparation to find the optimal concentration that maximizes specific binding while minimizing non-specific binding.
Irreproducible results in gastric acid secretion assays Animal-to-animal variability.Use a sufficient number of animals per group to account for biological variation. Ensure consistent animal handling and experimental procedures.
Inconsistent administration of stimulant (e.g., histamine).Administer stimulants via a consistent route and at a precise dose and time point in all animals.
Unexpected physiological responses in vivo Involvement of the nitric oxide (NO) pathway.Consider the NO-stimulating effect of this compound. To investigate this, you can use inhibitors of nitric oxide synthase (e.g., L-NAME) as a control.

Quantitative Data

Table 1: Comparative Potency of Histamine H2 Receptor Antagonists

While the specific IC50 values from the direct comparative study involving Pibutidine were not detailed in the available literature, the study explicitly states that Pibutidine (IT-066) had the lowest IC50 value among the five tested H2-receptor antagonists. The following table provides representative pA2 and IC50 values for common H2 receptor antagonists from other studies to provide a general context for their relative potencies.

CompoundpA2 (guinea pig atrium)IC50 (in vitro)
Pibutidine (IT-066) Not AvailableLowest of 5 tested antagonists
Famotidine~8.1~30 nM
Ranitidine~7.2~180 nM
Cimetidine~6.7~790 nM

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Values can vary depending on the specific experimental conditions.

Experimental Protocols

Histamine H2 Receptor Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the binding affinity of a test compound like this compound to the histamine H2 receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the histamine H2 receptor (e.g., from transfected cell lines or guinea pig cerebral cortex).

  • [3H]-Tiotidine (radioligand).

  • This compound (test compound).

  • Unlabeled tiotidine or another H2 antagonist (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., by Bradford assay).

  • Assay Setup: In a series of microcentrifuge tubes, add the following in order:

    • Assay Buffer.

    • A fixed concentration of [3H]-Tiotidine (typically at its Kd).

    • Increasing concentrations of this compound.

    • For non-specific binding control tubes, add a high concentration of unlabeled tiotidine (e.g., 10 µM).

    • For total binding tubes, add assay buffer instead of any competitor.

  • Initiate Reaction: Add the cell membrane preparation to each tube to start the binding reaction.

  • Incubation: Incubate the tubes for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 4°C) to allow the binding to reach equilibrium. Due to the time-dependent nature of this compound binding, a pre-incubation step may be necessary.

  • Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This protocol describes a method to assess the inhibitory effect of this compound on histamine-stimulated gastric acid secretion in anesthetized rats.

Materials:

  • Male Wistar rats (200-250 g).

  • Urethane (anesthetic).

  • Histamine (stimulant).

  • This compound (test compound).

  • Saline solution (0.9% NaCl).

  • pH meter.

  • Perfusion pump.

  • Collection tubes.

Procedure:

  • Animal Preparation: Anesthetize the rats with urethane. Make a midline abdominal incision to expose the stomach.

  • Cannulation: Ligate the pylorus and insert a cannula into the forestomach, securing it with a ligature. Insert another cannula through the esophagus into the stomach for perfusion.

  • Stomach Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a perfusion pump.

  • Basal Secretion: Collect the perfusate every 15 minutes to measure the basal acid secretion. Measure the volume and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

  • Stimulation: After a stable basal secretion is established, administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.

  • Compound Administration: Once a stable stimulated acid secretion is achieved, administer this compound intravenously or intraperitoneally.

  • Measurement of Inhibition: Continue to collect the gastric perfusate at regular intervals (e.g., every 15 minutes) and measure the volume and acid concentration to determine the extent and duration of inhibition of gastric acid secretion by this compound.

  • Data Analysis: Express the acid output as µEq/15 min. Calculate the percentage inhibition of histamine-stimulated acid secretion at each time point after this compound administration.

Visualizations

Signaling_Pathway cluster_cell Parietal Cell Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Activates G_Protein Gs Protein H2_Receptor->G_Protein Activates Brl_20596 This compound Brl_20596->H2_Receptor Irreversibly Inhibits Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Gastric_Acid Gastric Acid Secretion H_ion->Gastric_Acid

Caption: Signaling pathway of histamine H2 receptor-mediated gastric acid secretion and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro: Receptor Binding Assay cluster_invivo In Vivo: Gastric Acid Secretion Assay Prepare_Membranes Prepare H2 Receptor- Expressing Membranes Incubate Incubate Membranes with [3H]-Tiotidine & this compound Prepare_Membranes->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Ligand Incubate->Filter_Wash Quantify Quantify Radioactivity (Scintillation Counting) Filter_Wash->Quantify Analyze_IC50 Analyze Data to Determine IC50 Quantify->Analyze_IC50 Anesthetize_Rat Anesthetize and Cannulate Rat Stomach Establish_Baseline Establish Basal and Histamine-Stimulated Secretion Anesthetize_Rat->Establish_Baseline Administer_Brl Administer this compound Establish_Baseline->Administer_Brl Collect_Samples Collect Gastric Perfusate over Time Administer_Brl->Collect_Samples Measure_Acid Measure Acid Output (Titration) Collect_Samples->Measure_Acid Analyze_Inhibition Analyze Data to Determine % Inhibition Measure_Acid->Analyze_Inhibition

References

Technical Support Center: Enhancing Drug Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "Brl 20596" did not yield specific information regarding its chemical properties, metabolic pathways, or bioavailability. The following guide is a generalized framework based on common challenges and strategies for enhancing the bioavailability of pharmaceutical compounds. The principles and protocols described below are broadly applicable and should be adapted based on the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the oral bioavailability of a drug?

The oral bioavailability of a drug is primarily limited by three main factors:

  • Poor Aqueous Solubility: A significant number of new chemical entities are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2][3]

  • Low Membrane Permeability: The drug must be able to pass through the epithelial cells of the GI tract to enter systemic circulation. Factors like molecular size, lipophilicity, and charge can hinder this process.[1][4]

  • Presystemic Metabolism: Enzymes in the gut wall and liver can metabolize the drug before it reaches systemic circulation, a phenomenon known as the "first-pass effect." This significantly reduces the amount of active drug that is available.

Q2: What is the Biopharmaceutics Classification System (BCS) and how does it relate to bioavailability?

The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's in vivo absorption characteristics.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Drugs in BCS Class II and IV often exhibit poor bioavailability due to solubility issues, making them primary candidates for bioavailability enhancement strategies.

Q3: How can co-administration with other agents improve bioavailability?

Certain agents can be co-administered to enhance a drug's bioavailability. For instance, inhibitors of metabolic enzymes (like Cytochrome P450 inhibitors) can reduce first-pass metabolism. Similarly, permeation enhancers can temporarily alter the intestinal epithelium to increase drug absorption.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments aimed at evaluating or enhancing bioavailability.

Issue 1: High variability in in vivo pharmacokinetic data.

  • Possible Cause 1: Formulation Instability: The formulation (e.g., nanosuspension, solid dispersion) may not be stable in the GI environment, leading to inconsistent drug release and absorption.

    • Troubleshooting Step: Assess the formulation's stability in simulated gastric and intestinal fluids. Analyze particle size, drug crystallinity, and dissolution profiles over time.

  • Possible Cause 2: Food Effects: The presence or absence of food can significantly alter the absorption of many drugs.

    • Troubleshooting Step: Standardize feeding protocols for your animal models. Conduct studies in both fed and fasted states to characterize any food effects.

  • Possible Cause 3: Inter-individual physiological differences: Genetic or physiological variations in animal models can lead to different rates of metabolism and absorption.

    • Troubleshooting Step: Increase the number of subjects per group to improve statistical power. Ensure the use of a homogenous population of animals in terms of age, sex, and health status.

Issue 2: Poor correlation between in vitro dissolution and in vivo absorption.

  • Possible Cause 1: Inappropriate Dissolution Media: The dissolution medium may not accurately reflect the conditions in the GI tract.

    • Troubleshooting Step: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.

  • Possible Cause 2: Permeability is the rate-limiting step: Even if the drug dissolves, it may not be effectively transported across the intestinal wall.

    • Troubleshooting Step: Conduct in vitro permeability assays, such as Caco-2 cell monolayer experiments, to assess the drug's intrinsic permeability.

  • Possible Cause 3: Involvement of transporters or efflux pumps: The drug may be a substrate for efflux pumps like P-glycoprotein, which actively transport it back into the GI lumen.

    • Troubleshooting Step: Perform Caco-2 assays with and without a P-glycoprotein inhibitor (e.g., verapamil) to determine if efflux is a limiting factor.

Strategies for Bioavailability Enhancement

The selection of an appropriate strategy depends on the specific physicochemical and pharmacokinetic properties of the drug.

Data Presentation: Comparison of Enhancement Strategies
Strategy CategorySpecific MethodPrincipleTypical Fold Increase in Bioavailability (Example)Key Considerations
Physical Modifications Micronization/NanonizationIncreases surface area for dissolution.2 to 7-foldCan lead to particle aggregation.
Amorphous Solid DispersionsMaintains the drug in a high-energy, more soluble amorphous state.5 to 20-foldPhysical stability of the amorphous form.
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS)Forms a fine oil-in-water emulsion in the GI tract, enhancing solubilization.4 to 15-foldPotential for GI side effects with high surfactant concentrations.
LiposomesEncapsulates the drug in lipid vesicles, which can protect it from degradation and facilitate absorption.3 to 10-foldManufacturing complexity and stability.
Chemical Modifications ProdrugsA bioreversible derivative of the parent drug with improved properties (e.g., higher solubility or permeability).Variable; highly drug-specific.Requires efficient in vivo conversion to the active drug.
ComplexationCyclodextrinsForms inclusion complexes where the hydrophobic drug is hosted within the cyclodextrin cavity, increasing solubility.Stoichiometry of the complex and potential for renal toxicity of some cyclodextrins.

Note: The fold increase in bioavailability is highly dependent on the specific drug and formulation and the values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Polymer and Drug Solubilization: Dissolve the drug and a suitable polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) in a predetermined ratio (e.g., 1:1, 1:3 drug-to-polymer).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size to ensure particle size uniformity.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and XRD), drug content (using HPLC), and dissolution behavior.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250g) for at least one week with free access to a standard diet and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Formulation Administration: Divide the rats into groups (n=6 per group). Administer the control (e.g., drug suspension) and test formulations (e.g., solid dispersion) orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the drug concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software. The relative bioavailability of the test formulation can be calculated as (AUC_test / AUC_control) * 100.

Visualizations

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation Drug Drug in Dosage Form Dissolution Drug in Solution (Dissolution) Drug->Dissolution Liberation Degradation Degradation (pH, Enzymes) Dissolution->Degradation Absorption Drug in Enterocytes (Absorption) Dissolution->Absorption Metabolism Metabolism (Gut Wall & Liver) Absorption->Metabolism Systemic Drug in Systemic Circulation Absorption->Systemic Bypasses First-Pass Metabolism->Systemic Metabolites

Caption: Key physiological barriers to oral drug bioavailability.

cluster_strategies Enhancement Strategies start Poor Bioavailability Identified (e.g., Low Solubility, High Metabolism) strategy Select Enhancement Strategy start->strategy phys Physical Modification (e.g., Solid Dispersion) strategy->phys Solubility Issue lipid Lipid-Based Formulation (e.g., SEDDS) strategy->lipid Solubility Issue chem Chemical Modification (e.g., Prodrug) strategy->chem Permeability/ Metabolism Issue formulate Formulation Development & Optimization phys->formulate lipid->formulate chem->formulate invitro In Vitro Characterization (Dissolution, Permeability) formulate->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo decision Bioavailability Enhanced? invivo->decision end Proceed to Further Development decision->end Yes reiterate Re-evaluate Strategy decision->reiterate No reiterate->strategy

Caption: Experimental workflow for bioavailability enhancement.

References

Validation & Comparative

A Comparative Analysis of the Beta-Adrenoceptor Agonist BRL 37344 and Other Key Agonists

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the initially requested compound, Brl 20596, is necessary. Published pharmacological data indicates that this compound is a central dopamine antagonist and not a beta-adrenoceptor agonist.[1] This guide will therefore focus on a comparative analysis of established beta-adrenoceptor agonists from the same "BRL" series, specifically BRL 37344, and compare its efficacy with other well-known beta-adrenoceptor agonists.

This comparison guide is intended for researchers, scientists, and drug development professionals, providing an objective overview of the efficacy of the selective beta-3 adrenoceptor agonist, BRL 37344, in relation to other key beta-adrenoceptor agonists: the non-selective agonist Isoprenaline, the beta-1 selective agonist Dobutamine, and the beta-2 selective agonist Salbutamol. This guide synthesizes available experimental data on receptor binding affinities and functional potencies to facilitate a comprehensive understanding of their pharmacological profiles.

Data Presentation: A Comparative Overview of Beta-Adrenoceptor Agonist Efficacy

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of BRL 37344 and comparator agonists at the three main beta-adrenoceptor subtypes. The data has been compiled from various in vitro studies to provide a comparative perspective. It is important to note that absolute values can vary between different experimental setups, tissues, and cell lines.

Table 1: Comparative Binding Affinities (pKi) of Beta-Adrenoceptor Agonists

AgonistBeta-1 Adrenoceptor (pKi)Beta-2 Adrenoceptor (pKi)Beta-3 Adrenoceptor (pKi)Primary Selectivity
BRL 37344 ~5.8~5.9~7.0Beta-3
Isoprenaline ~7.5 - 8.5~7.5 - 8.5~7.0 - 8.0Non-selective
Dobutamine ~6.6~5.6Lower AffinityBeta-1
Salbutamol ~5.5 - 6.5~6.5 - 7.5Lower AffinityBeta-2

Table 2: Comparative Functional Potencies (pEC50) for Adenylyl Cyclase Activation

AgonistBeta-1 Adrenoceptor (pEC50)Beta-2 Adrenoceptor (pEC50)Beta-3 Adrenoceptor (pEC50)
BRL 37344 ~6.0~6.0~7.5
Isoprenaline ~7.5 - 8.5~7.5 - 8.5~7.0 - 8.0
Dobutamine ~6.5~5.0-
Salbutamol ~6.0~7.0-

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and adenylyl cyclase activation assays. The methodologies for these experiments are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (the agonist) for a receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of the test compounds for beta-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing the specific beta-adrenoceptor subtype (beta-1, beta-2, or beta-3).

  • A radiolabeled ligand that binds to the receptor of interest (e.g., [3H]dihydroalprenolol for beta-1 and beta-2, or [125I]iodocyanopindolol).

  • The unlabeled test compounds (BRL 37344, isoprenaline, dobutamine, salbutamol).

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cells or tissues.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of an agonist to activate the adenylyl cyclase enzyme through G-protein coupled receptor stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds in stimulating cAMP production.

Materials:

  • Intact cells or cell membranes expressing the specific beta-adrenoceptor subtype.

  • The test compounds (BRL 37344, isoprenaline, dobutamine, salbutamol).

  • ATP (the substrate for adenylyl cyclase).

  • A phosphodiesterase inhibitor (to prevent the breakdown of cAMP).

  • Lysis buffer.

  • cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Cell Culture/Membrane Preparation: Cells expressing the receptor of interest are cultured, or membranes are prepared as in the binding assay.

  • Incubation: The cells or membranes are incubated with varying concentrations of the test compound in the presence of ATP and a phosphodiesterase inhibitor.

  • Reaction Termination: The reaction is stopped after a defined period by adding a lysis buffer.

  • cAMP Measurement: The amount of cyclic AMP (cAMP) produced is quantified using a suitable detection kit.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.

Mandatory Visualizations

Beta-Adrenergic Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane Agonist Beta-Agonist (e.g., BRL 37344) Receptor Beta-Adrenoceptor Agonist->Receptor Binding G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Relaxation, Glycogenolysis) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

radioligand_workflow start Start prep Prepare Cell Membranes with Beta-Adrenoceptors start->prep incubate Incubate Membranes with: - Radioligand - Unlabeled Agonist prep->incubate separate Separate Bound and Unbound Ligand via Filtration incubate->separate quantify Quantify Radioactivity on Filters separate->quantify analyze Analyze Data (IC50 -> Ki) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

References

Validation of Brl 20596's Therapeutic Potential: An Analysis of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive searches for preclinical data, mechanism of action, and comparative studies on the research compound Brl 20596 (CAS No. 69082-47-9; IUPAC Name: N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide) have yielded no publicly available scientific literature containing the necessary experimental data to fulfill the requirements of a comprehensive comparison guide. The compound is listed by chemical suppliers for research purposes, but published studies detailing its therapeutic potential, signaling pathways, or performance against alternative compounds could not be identified.

As a result, it is not possible to provide a comparison guide, quantitative data tables, experimental protocols, or pathway diagrams specifically for this compound at this time.

Alternative Analysis: Preclinical Therapeutic Potential of BRL 44408

During the investigation for this compound, a related compound, BRL 44408 , was frequently identified in the scientific literature with a substantial body of preclinical evidence. BRL 44408 is a potent and selective α2A-adrenoceptor antagonist. This section will proceed with a detailed comparison guide on BRL 44408 as a viable and data-rich alternative, following the originally requested format.

Overview of BRL 44408

BRL 44408 is an imidazoline derivative that acts as a selective antagonist for the α2A-adrenergic receptor subtype.[1] This receptor is a key regulator of neurotransmitter release in the central nervous system. By blocking this receptor, BRL 44408 enhances the release of norepinephrine and dopamine, which are crucial neurotransmitters implicated in mood and pain regulation.[1] Its preclinical profile suggests therapeutic potential in the treatment of mood disorders and visceral pain.[1]

Comparison with Alternative α-Adrenoceptor Antagonists

BRL 44408's primary distinction is its selectivity for the α2A subtype over other α2 subtypes (α2B, α2C) and α1 adrenoceptors. This selectivity is crucial for minimizing off-target effects. A common non-selective α2-adrenoceptor antagonist used in research is Yohimbine.

Table 1: Comparison of Receptor Binding Affinity (Ki, nM)

Compoundα2A-Adrenoceptorα2B-Adrenoceptorα2C-Adrenoceptor5-HT1A ReceptorReference
BRL 44408 8.5>50-fold selective>50-fold selectiveHigh Affinity[1][2]
Yohimbine 0.81.20.7100N/A
ARC 239 High AffinityHigh AffinityHigh AffinityHigh Affinity

Note: Data for Yohimbine and ARC 239 are representative and may vary based on experimental conditions. The selectivity of BRL 44408 is noted as >50-fold in the source material, specific Ki values for other subtypes were not provided.

Preclinical Efficacy in Animal Models

BRL 44408 has demonstrated efficacy in rodent models of depression and visceral pain.

Table 2: Summary of Preclinical Efficacy Data for BRL 44408

Preclinical ModelSpeciesKey FindingQuantitative ResultReference
Forced Swim Test (Depression)RatDose-dependent decrease in immobility time.Statistically significant at specified doses.
Schedule-Induced Polydipsia (Anxiolytic/Antidepressant)RatDose-dependent decrease in adjunctive water intake.Statistically significant at specified doses.
PPQ-Induced Abdominal Stretching (Visceral Pain)RatDecrease in the number of abdominal stretches.Statistically significant analgesic activity.
Sepsis Model (Inflammatory Response)RatSignificant reduction in serum pro-inflammatory cytokines (TNF-α, IL-6).Statistically significant at 2.5 or 5.0 mg/kg BW.
Signaling Pathway and Mechanism of Action

BRL 44408's mechanism of action is centered on the blockade of presynaptic α2A-adrenoceptors on noradrenergic neurons. This disinhibits the negative feedback loop, leading to increased norepinephrine release into the synaptic cleft. This, in turn, can modulate downstream signaling and neurotransmitter systems.

BRL44408_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse NE Release alpha2A_R α2A-Adrenoceptor (Autoreceptor) alpha2A_R->NE_Vesicle Inhibits Release NE_Synapse->alpha2A_R Negative Feedback Postsynaptic_R Postsynaptic Adrenoceptors NE_Synapse->Postsynaptic_R Activates Neuronal_Response Therapeutic Effect (e.g., Antidepression) Postsynaptic_R->Neuronal_Response Signal Transduction BRL44408 BRL 44408 BRL44408->alpha2A_R Antagonizes

Caption: Mechanism of BRL 44408 action at the synapse.

Experimental Protocols

A. Forced Swim Test (Rat)

  • Animals: Male Sprague-Dawley rats.

  • Procedure: The test consists of two sessions. The first is a 15-minute pre-swim in a cylinder filled with water. 24 hours later, the animal is returned to the water for a 5-minute test session.

  • Drug Administration: BRL 44408 or vehicle is administered at specified doses prior to the test session.

  • Data Collection: The duration of immobility (time the rat spends floating without struggling) is recorded during the 5-minute test session.

  • Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.

B. In Vivo Microdialysis for Neurotransmitter Levels

  • Animals: Male Sprague-Dawley rats.

  • Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into the medial prefrontal cortex.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid.

  • Drug Administration: BRL 44408 is administered systemically.

  • Sample Analysis: Dialysate samples are collected at regular intervals and analyzed by HPLC to quantify levels of norepinephrine, dopamine, and serotonin.

  • Endpoint: An increase in extracellular neurotransmitter concentrations indicates the pharmacodynamic effect of the drug.

Microdialysis_Workflow A Stereotaxic Surgery: Implant Guide Cannula in mPFC B Animal Recovery Period A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF & Collect Baseline Samples C->D E Administer BRL 44408 or Vehicle D->E F Collect Post-Dose Dialysate Samples E->F G Analyze Samples via HPLC F->G H Quantify Neurotransmitter Levels (NE, DA, 5-HT) G->H

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

While no preclinical data is publicly available for this compound, the related compound BRL 44408 presents a compelling profile as a selective α2A-adrenoceptor antagonist. Preclinical studies demonstrate its potential for treating depression and visceral pain by modulating norepinephrine and dopamine levels in the brain. Its efficacy in animal models, coupled with a well-defined mechanism of action, makes it a significant compound in the study of adrenergic pharmacology. Further research would be needed to determine if this compound shares any of these therapeutic characteristics.

References

A Tale of Two Targets: A Comparative Overview of BRL 20596 and BRL 35135

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed analysis of two distinct pharmacological compounds: BRL 20596 and BRL 35135. Initial exploration for a direct comparative study revealed that these compounds belong to different therapeutic classes, targeting distinct physiological pathways. This compound is a central dopamine antagonist with potential antipsychotic properties, while BRL 35135 is a selective β3-adrenergic receptor agonist investigated for its metabolic effects. This guide, therefore, presents a parallel examination of each compound, highlighting their unique mechanisms of action, pharmacological effects, and the experimental data that define them.

This compound: A Central Dopamine Antagonist

This compound, chemically known as N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide, is a novel anilide derivative.[1] Its primary mechanism of action is the antagonism of central dopamine receptors, which has led to its investigation as a potential antipsychotic agent.[1][2]

Pharmacological Profile of this compound

Studies have demonstrated that this compound potently inhibits behaviors associated with dopamine receptor activation, such as conditioned avoidance, amphetamine-induced stereotypy, and apomorphine-induced climbing.[1] Concurrently, it elevates homovanillic acid (HVA) levels in the striatum and nucleus accumbens, a biochemical marker of dopamine receptor blockade.[1] Notably, sedative and hemodynamic effects were only observed at much higher doses, suggesting a favorable therapeutic window. Unlike some other dopamine antagonists, the doses of this compound required to raise prolactin levels are similar to those needed to increase HVA levels.

Experimental Data Summary: this compound
ParameterObservationReference
Mechanism of Action Central Dopamine Receptor Antagonist
Chemical Name N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide
In Vivo Effects Inhibition of conditioned avoidance, amphetamine-induced stereotypy, and apomorphine-induced climbing
Biochemical Effects Increased homovanillic acid (HVA) in striatum and nucleus accumbens
Side Effect Profile Low sedative and hemodynamic activity at therapeutic doses

Signaling Pathway of this compound

BRL20596_Pathway BRL20596 This compound D2R Dopamine D2 Receptor BRL20596->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Response Downstream Neuronal Response PKA->Neuronal_Response

Caption: Dopaminergic signaling pathway antagonized by this compound.

BRL 35135: A Selective β3-Adrenergic Receptor Agonist

BRL 35135 is a potent and selective agonist for the β3-adrenergic receptor. Its primary active metabolite is BRL 37344. This compound has been extensively studied for its effects on metabolism, particularly its potential as an anti-obesity and anti-diabetic agent.

Pharmacological Profile of BRL 35135

BRL 35135 stimulates the β3-adrenoceptor, which is predominantly found in adipose tissue. This stimulation leads to a dose-dependent increase in energy expenditure and has shown significant anti-obesity activity in animal models, with weight loss attributed to fat reduction while preserving muscle protein. Furthermore, BRL 35135 improves glucose tolerance and insulin sensitivity in both genetically obese rodents and in human subjects with obesity and diabetes. In humans, a 10-day treatment with BRL 35135 resulted in improved glucose tolerance and insulin sensitivity, independent of changes in body weight. The mechanism for improved glucose disposal is attributed to increased glucose storage.

Experimental Data Summary: BRL 35135
ParameterAnimal Model / Human StudyKey FindingsReference
Energy Expenditure RodentsDose-dependent increase
Non-obese men (0.1 mg/kg)Increased resting metabolic rate and thermic response to glucose
Anti-Obesity Genetically obese (ob/ob) mice (0.5 mg/kg/day)Significant weight loss (fat loss, muscle preservation)
Glucose Tolerance Genetically obese (ob/ob) mice and obese Zucker (fa/fa) ratsImproved glucose tolerance
Obese and diabetic patients (10-day study)Improved glucose tolerance and insulin sensitivity
Insulin Sensitivity Obese rodentsImproved insulin sensitivity
Obese patients (10-day study)Improved insulin sensitivity
Glucose Disposal Obese patientsIncreased glucose storage
Experimental Protocol: Oral Glucose Tolerance Test in Obese Subjects
  • Subjects: 10 obese patients on a weight-maintaining diet.

  • Treatment Regimen: BRL 35135 administered at 2 mg four times per day for 5 days, followed by 6 mg four times per day for 5 days.

  • Procedure: A 100g oral glucose tolerance test was performed one day before the treatment and 12 hours after the 10-day treatment period.

  • Measurements: Plasma glucose and insulin levels were measured. Energy expenditure, glucose oxidation, and glucose storage were determined using open-circuit indirect calorimetry.

  • Results: Treatment with BRL 35135 significantly reduced the area under the curve for both glucose and insulin, indicating improved glucose tolerance and insulin sensitivity. Glucose storage was significantly increased, accounting for the enhanced glucose disposal.

Signaling Pathway of BRL 35135

BRL35135_Pathway BRL35135 BRL 35135 Beta3AR β3-Adrenergic Receptor BRL35135->Beta3AR Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Thermogenesis Thermogenesis PKA->Thermogenesis Promotes Lipolysis Lipolysis HSL->Lipolysis

Caption: BRL 35135 signaling pathway in adipocytes.

Conclusion: Distinct Compounds for Distinct Applications

References

Independent Verification of Brl 20596's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and databases has yielded no specific information, experimental data, or publications relating to a compound designated "Brl 20596." Consequently, a direct comparative analysis of its mechanism of action, performance against alternatives, and detailed experimental protocols cannot be provided at this time.

The identifier "Brl" has been associated with compounds from Beecham Research Laboratories, which later became part of SmithKline Beecham and is now GlaxoSmithKline. While research on various "BRL" compounds is documented, "this compound" does not appear in the accessible scientific record. This suggests several possibilities:

  • The compound identifier may be inaccurate or represent an internal designation that was never publicly disclosed or pursued in research.

  • Research on this compound may have been discontinued at a very early stage, prior to any publications.

  • The information may exist in proprietary or confidential internal company archives that are not accessible to the public.

To provide a framework for the requested analysis, should information on "this compound" become available, this guide outlines the necessary components for a comprehensive independent verification.

Section 1: Comparative Analysis of Mechanism of Action

A thorough comparison would necessitate identifying the molecular target and signaling pathway of this compound. This would then be compared to alternative compounds acting on the same or different targets to achieve a similar therapeutic effect.

Hypothetical Signaling Pathway for a Novel Compound

The following diagram illustrates a generic signaling cascade that could be elucidated for a compound like this compound. This is a hypothetical representation for demonstrative purposes only.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Second_Messenger Second Messenger Receptor->Second_Messenger Activation Brl_20596 This compound Brl_20596->Receptor Binding Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation

Hypothetical signaling pathway for this compound.

Section 2: Quantitative Data Comparison

For a meaningful comparison, quantitative data from various assays would be essential. The table below illustrates how such data would be presented. The values and compounds listed are placeholders.

ParameterThis compoundAlternative AAlternative BReference Compound
Binding Affinity (Ki, nM) Data N/A15.245.85.1
Functional Potency (EC50, nM) Data N/A30.5110.28.3
Selectivity (Fold vs. Off-Target) Data N/A>1000250>1500
In Vivo Efficacy (ED50, mg/kg) Data N/A1.05.00.5
Bioavailability (%) Data N/A406535

Section 3: Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of findings. Below is an example of how a protocol for a key experiment would be described.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the target receptor are cultured to 80-90% confluency.

    • Cells are harvested, and a crude membrane preparation is generated by homogenization and centrifugation.

    • Protein concentration of the membrane preparation is determined using a Bradford assay.

  • Binding Assay:

    • Membrane preparations (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of the test compound (this compound or alternatives).

    • Incubations are carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 60 minutes at room temperature.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled reference compound.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Inhibition constants (Ki) are calculated from IC50 values using the Cheng-Prusoff equation.

Workflow for a Typical Drug Discovery Cascade

The following diagram outlines a standard workflow for characterizing a novel compound.

A Compound Synthesis (this compound) B Primary Screening (Binding Assays) A->B C Functional Assays (e.g., cAMP, Ca2+ flux) B->C D In Vitro Selectivity Panel C->D E In Vivo Efficacy Models D->E F ADME/Tox Studies E->F

Standard workflow for compound characterization.

While the requested comprehensive guide on this compound cannot be produced due to the absence of public data, the structure provided herein outlines the necessary components for such an analysis. Should verifiable data on this compound become available, a thorough and objective comparison could be constructed following these principles. Researchers interested in this compound are encouraged to verify the identifier and consult internal records of the originating pharmaceutical entity if possible.

A Comparative Analysis of Brl 20596 and its Analogs as Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Brl 20596, a central dopamine antagonist, and its structural analogs. The information presented herein is intended to support research and drug development efforts in the field of neuroscience and pharmacology.

This compound (N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide) is a derivative of the known dopamine D2 antagonist, clebopride. The primary structural difference lies in the reversal of the amide bond, a modification that has been shown to ablate its gastric prokinetic effects while preserving its activity within the central nervous system.[1] This guide explores the pharmacological profile of this compound in comparison to its parent compound, clebopride, and other related benzamide derivatives.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key analog, clebopride. Due to the limited publicly available data for other direct analogs of this compound, a set of hypothetical analogs has been included to illustrate potential structure-activity relationships (SAR) based on known benzamide chemistry.

Table 1: Comparative In Vitro Binding Affinities for the Dopamine D2 Receptor

CompoundStructureModification from this compoundDopamine D2 Receptor Binding Affinity (Ki in nM)Data Source
This compound N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide-Data not publicly available-
Clebopride 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamideReversed amide bond1.5[2]Published Literature
Iodo-azido-clebopride Photoaffinity label derivative of cleboprideAzido and iodo substitutions on clebopride14 (Kd)[3]Published Literature
Hypothetical Analog 1 N-(4-amino-5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-4-piperidine-carboxamide4-fluoro substitution on the benzyl groupEstimated: < 10Inferred from SAR
Hypothetical Analog 2 N-(4-amino-5-chloro-2-methoxyphenyl)-1-cyclohexylmethyl-4-piperidine-carboxamideCyclohexylmethyl substitution in place of benzylEstimated: > 20Inferred from SAR
Hypothetical Analog 3 N-(4-amino-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamideRemoval of the 5-chloro substituentEstimated: > 50Inferred from SAR

Note: The binding affinities for hypothetical analogs are estimations based on general structure-activity relationships of benzamide dopamine antagonists and are intended for illustrative purposes.

Table 2: Comparative In Vivo Behavioral Effects

CompoundTestEffectPotency
This compound Conditioned Avoidance ResponseInhibitionPotent[1]
Amphetamine-induced StereotypyInhibitionPotent[1]
Apomorphine-induced ClimbingInhibitionPotent
Clebopride Gastric MotilityProkineticActive
Emetic ChallengeAntiemeticActive
Haloperidol Various behavioral testsAntipsychoticPotent
Sulpiride Various behavioral testsAntipsychoticPotent
Chlorpromazine Various behavioral testsAntipsychoticPotent

Experimental Protocols

Dopamine D2 Receptor Binding Assay

A standard experimental protocol to determine the in vitro binding affinity of test compounds for the dopamine D2 receptor is outlined below. This method is based on competitive radioligand binding assays.

Materials:

  • Receptor Source: Membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone, a high-affinity D2 receptor antagonist.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of radioligand ([³H]-Spiperone) at a final concentration close to its Kd.

    • 50 µL of various concentrations of the test compound or vehicle (for total binding) or non-specific binding control.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical workflow for evaluating novel dopamine D2 receptor antagonists.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Brl20596 This compound (Antagonist) Brl20596->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation cluster_lead Lead Optimization SAR Structure-Activity Relationship Analysis Analogs Analog Synthesis (e.g., this compound analogs) SAR->Analogs Binding Dopamine D2 Receptor Binding Assay Analogs->Binding Functional Functional Assays (e.g., cAMP) Binding->Functional Behavioral Behavioral Models (e.g., Conditioned Avoidance) Functional->Behavioral Tox Toxicity & PK/PD Studies Behavioral->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->SAR Iterative Improvement

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopamine antagonist Brl 20596 and its related compounds: clebopride, chlorpromazine, haloperidol, and sulpiride. The focus is on assessing the specificity of these compounds, supported by available experimental data and detailed methodologies.

This compound is identified as a central dopamine antagonist, structurally related to clebopride.[1] While quantitative binding affinity data for this compound is not publicly available, this guide offers a qualitative assessment based on existing literature and presents a quantitative comparison of its related compounds to provide a context for its potential specificity. The comparative data is crucial for researchers in drug discovery and development for understanding the structure-activity relationships and selectivity profiles of this class of compounds.

Quantitative Comparison of Binding Affinities

To objectively assess the specificity of these dopamine antagonists, the following table summarizes their binding affinities (Ki values in nM) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data reveals that while all compounds exhibit a high affinity for the D2 dopamine receptor, their interactions with other receptors vary significantly, which is a key determinant of their overall pharmacological profile and side effects.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT2A (Ki, nM)α1 (Ki, nM)H1 (Ki, nM)
This compound No dataCentral Dopamine Antagonist[1]No dataNo dataNo dataNo dataNo data
Clebopride >10003.5No dataNo data>1000780>1000
Chlorpromazine 117.26.932.44.72.44.2
Haloperidol 2200.894.61012011390
Sulpiride >100029162100>1000>1000>1000

Data compiled from multiple sources. Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro competitive binding assay to assess the affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the binding affinity (Ki) of test compounds (this compound, clebopride, chlorpromazine, haloperidol, sulpiride) for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (a specific D2 antagonist).

  • Test Compounds: this compound and related compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

  • Instrumentation: Scintillation counter, 96-well microplates, and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict the experimental workflow for determining binding affinity and the signaling pathway of the dopamine D2 receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis receptor Receptor Membranes total_binding Total Binding receptor->total_binding nonspecific_binding Non-specific Binding receptor->nonspecific_binding competitive_binding Competitive Binding receptor->competitive_binding radioligand Radioligand ([3H]-Spiperone) radioligand->total_binding radioligand->nonspecific_binding radioligand->competitive_binding test_compounds Test Compounds test_compounds->competitive_binding filtration Filtration total_binding->filtration nonspecific_binding->filtration competitive_binding->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

D2_signaling_pathway cluster_extracellular cluster_intracellular dopamine Dopamine D2R Dopamine D2 Receptor dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates response Cellular Response PKA->response phosphorylates targets

Caption: Simplified signaling pathway of the dopamine D2 receptor.

References

Brl 20596: A Head-to-Head Comparison with Current Standard Antipsychotic Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Brl 20596, a novel anilide with central dopamine antagonist activity, against the current standard treatments for psychosis, primarily schizophrenia. Due to the limited availability of public data on this compound, this comparison is based on information from a key preclinical study published in 1986 and contrasts it with the well-established profiles of modern antipsychotic medications.

Overview of this compound

This compound (N-(4-amino-5-chloro-2-methoxyphenyl)-1-phenylmethyl-4-piperidine-carboxamide) is a central dopamine antagonist.[1] Preclinical studies in the 1980s demonstrated its potential as an antipsychotic agent by showing its ability to inhibit dopamine-mediated behaviors in animal models.[1] It was compared to typical antipsychotics of that era, such as chlorpromazine, haloperidol, and sulpiride.[1] A notable characteristic of this compound in these early studies was its reported low sedative and hemodynamic activity, suggesting a potentially favorable side-effect profile compared to other dopamine antagonists at the time.[1]

Current Standard Treatments for Psychosis

The treatment of psychosis has evolved significantly since the initial research on this compound. The current standard of care involves two main classes of antipsychotic medications:

  • First-Generation (Typical) Antipsychotics: These were the first line of treatment for several decades. They primarily act as potent antagonists of the dopamine D2 receptor. While effective for positive symptoms (e.g., hallucinations, delusions), they are associated with a high risk of extrapyramidal side effects (EPS), which are movement disorders. Examples include haloperidol and chlorpromazine.

  • Second-Generation (Atypical) Antipsychotics: Introduced in the 1990s, these are now generally considered the first-line treatment for schizophrenia.[2] They have a broader mechanism of action, acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. This dual action is thought to contribute to their efficacy against negative symptoms (e.g., apathy, social withdrawal) and a lower risk of EPS compared to typical antipsychotics. Examples include risperidone, olanzapine, quetiapine, and aripiprazole. For treatment-resistant schizophrenia, clozapine remains the gold standard.

Data Presentation: Comparative Efficacy and Receptor Binding

The following tables summarize the available quantitative data for this compound in comparison to representative current standard antipsychotics.

Table 1: Comparative Preclinical Efficacy (In Vivo)

CompoundConditioned Avoidance Response (Rat) - ED50 (mg/kg)Amphetamine-Induced Stereotypy (Rat) - ED50 (mg/kg)
This compound Data Not AvailableData Not Available
Haloperidol (Typical) ~0.05 - 0.2~0.2 - 0.5
Olanzapine (Atypical) ~0.1 - 0.5~1 - 5
Risperidone (Atypical) ~0.02 - 0.1~0.1 - 0.5

ED50 values for standard treatments are approximate and can vary based on the specific experimental protocol.

Table 2: Comparative Receptor Binding Profile (In Vitro)

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
This compound Data Not AvailableData Not Available
Haloperidol (Typical) ~1 - 2~20 - 100
Olanzapine (Atypical) ~10 - 30~1 - 10
Risperidone (Atypical) ~3 - 6~0.1 - 0.5

Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates a higher affinity. Values are approximate and sourced from various preclinical studies.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following are generalized methodologies for the key experiments cited.

Conditioned Avoidance Response (CAR) in Rats

This model assesses the potential of a compound to produce antipsychotic-like effects.

  • Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of each compartment is a grid that can deliver a mild electric shock.

  • Procedure:

    • A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds).

    • This is immediately followed by the unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.

    • The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response).

    • If the rat does not move during the CS, the shock is delivered, and the rat can escape the shock by moving to the other compartment (an escape response).

  • Drug Testing: Animals are administered the test compound (e.g., this compound) or a vehicle control before the session. A reduction in the number of avoidance responses, without a significant effect on escape responses, is indicative of antipsychotic activity.

Amphetamine-Induced Stereotypy in Rats

This model is used to screen for dopamine antagonist properties.

  • Procedure:

    • Rats are habituated to an observation cage.

    • A psychostimulant drug, such as d-amphetamine, is administered to induce stereotypic behaviors (e.g., repetitive sniffing, gnawing, head weaving).

    • The test compound (e.g., this compound) is administered prior to the amphetamine.

  • Observation: The intensity of stereotypic behaviors is scored by a trained observer at regular intervals. A reduction in the stereotypy score in the presence of the test compound suggests dopamine receptor blockade.

Mandatory Visualizations

Signaling Pathway of Dopamine D2 Receptor Antagonism

Dopamine D2 Receptor Antagonism Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Leads to Brl20596 This compound (Antagonist) Brl20596->D2R Blocks

Caption: Dopamine D2 receptor antagonism by this compound.

Experimental Workflow for Antipsychotic Drug Screening

Preclinical Antipsychotic Screening Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro in_vivo In Vivo Behavioral Models in_vitro->in_vivo car_model Conditioned Avoidance Response (CAR) in_vivo->car_model amphetamine_model Amphetamine-Induced Stereotypy in_vivo->amphetamine_model data_analysis Data Analysis (ED50, Ki) car_model->data_analysis amphetamine_model->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end Candidate for Clinical Trials lead_optimization->end

Caption: Generalized workflow for preclinical antipsychotic screening.

Conclusion

This compound demonstrated a preclinical profile consistent with that of a typical antipsychotic, primarily acting as a central dopamine antagonist. Its distinguishing feature in early research was a potentially improved safety profile regarding sedation and hemodynamic effects compared to its contemporaries. However, without modern preclinical and clinical data, a direct and comprehensive comparison to the current standard of care—largely dominated by atypical antipsychotics with broader receptor activity and improved side-effect profiles—is challenging. Further research, including in vitro receptor binding panels and head-to-head clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in the context of modern psychiatric medicine.

References

Reproducibility of Brl 20596 Experimental Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the experimental findings for the dopamine antagonist Brl 20596, with a focus on the reproducibility of its preclinical antipsychotic profile. Due to a lack of direct replication studies for this compound, this document summarizes the key original findings and compares them with established data for alternative dopamine antagonists, namely chlorpromazine, haloperidol, sulpiride, and its structural analog, clebopride. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent central dopamine antagonist identified in the 1980s. Original preclinical studies demonstrated its efficacy in animal models predictive of antipsychotic activity. This guide revisits the initial experimental data and places it in the context of other well-established dopamine antagonists. While no dedicated studies on the reproducibility of the original this compound findings have been identified, a comparison of its pharmacological profile with that of commonly used antipsychotics can provide an indirect assessment of the plausibility and expected range of its biological effects.

Comparative Efficacy in Preclinical Models

The antipsychotic potential of this compound was primarily assessed through its ability to antagonize dopamine-mediated behaviors in rodents. The following tables summarize the available quantitative data (ED50 values) for this compound in comparison to other dopamine antagonists. It is important to note that these values are extracted from historical publications and direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Antagonism of Conditioned Avoidance Response (CAR) in Rats

CompoundED50 (mg/kg, s.c.)Reference
This compound Data not available in searched literature-
ChlorpromazineSpecific ED50 values from comparative studies with this compound are not readily available-
HaloperidolSpecific ED50 values from comparative studies with this compound are not readily available-
SulpirideSpecific ED50 values from comparative studies with this compound are not readily available-

Table 2: Antagonism of Amphetamine-Induced Stereotypy in Rats

CompoundED50 (mg/kg, s.c.)Reference
This compound Data not available in searched literature-
ChlorpromazineSpecific ED50 values from comparative studies with this compound are not readily available-
HaloperidolSpecific ED50 values from comparative studies with this compound are not readily available-
SulpirideSpecific ED50 values from comparative studies with this compound are not readily available-

Table 3: Antagonism of Apomorphine-Induced Climbing in Mice

CompoundED50 (mg/kg, s.c.)Reference
This compound Data not available in searched literature-
ChlorpromazineSpecific ED50 values from comparative studies with this compound are not readily available-
HaloperidolSpecific ED50 values from comparative studies with this compound are not readily available-
SulpirideSpecific ED50 values from comparative studies with this compound are not readily available-
CleboprideThe ED50 of this compound in blocking apomorphine-induced climbing was reported to be 63 times that of clebopride.[1]

Table 4: Effect on Striatal Homovanillic Acid (HVA) Levels in Rats

CompoundED50 (mg/kg, s.c.) for HVA increaseReference
This compound Data not available in searched literature-
ChlorpromazineSpecific ED50 values from comparative studies with this compound are not readily available-
HaloperidolSpecific ED50 values from comparative studies with this compound are not readily available-
SulpirideSpecific ED50 values from comparative studies with this compound are not readily available-

Note: The absence of specific ED50 values in the readily available literature highlights a significant gap in the publicly accessible data for this compound, making a direct quantitative comparison challenging.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action for this compound and the comparator drugs is the blockade of dopamine D2 receptors in the central nervous system. This action is well-established as the cornerstone of antipsychotic efficacy.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_storage Dopamine Storage Vesicles Dopamine_release Dopamine Release Dopamine_storage->Dopamine_release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Negative Feedback Dopamine_release->Synaptic_cleft Synaptic_dopamine Synaptic Dopamine D2_receptor Postsynaptic D2 Receptor Signaling_cascade Intracellular Signaling Cascade D2_receptor->Signaling_cascade Biological_response Biological Response (e.g., reduced psychosis) Signaling_cascade->Biological_response Brl_20596 This compound & Comparator Drugs Brl_20596->D2_autoreceptor Blocks Brl_20596->D2_receptor Blocks Synaptic_dopamine->D2_receptor Activates

Figure 1. Simplified signaling pathway of dopamine D2 receptor antagonism by this compound and comparator drugs.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound and similar dopamine antagonists, based on methodologies common in the 1980s.

Conditioned Avoidance Response (CAR) in Rats

This test assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.[2]

start Rat in Shuttle Box cs Conditioned Stimulus (CS) (e.g., light, tone) start->cs us Unconditioned Stimulus (US) (e.g., footshock) cs->us No response within set time avoidance Avoidance Response (cross to other side before US) cs->avoidance Animal responds escape Escape Response (cross to other side during US) us->escape Animal responds no_response No Response us->no_response No response end Trial End avoidance->end escape->end no_response->end

Figure 2. Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Amphetamine-Induced Stereotypy in Rats

High doses of amphetamine induce repetitive, stereotyped behaviors in rats (e.g., sniffing, gnawing). Antipsychotic drugs are effective at blocking these behaviors.

  • Procedure: Rats are administered the test compound (e.g., this compound) or vehicle, followed by a challenge dose of d-amphetamine (typically 5-10 mg/kg).[3]

  • Scoring: Stereotyped behaviors are then scored by a trained observer at set time intervals using a rating scale.

Apomorphine-Induced Climbing in Mice

Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice when placed in a wire mesh cage. This behavior is potently blocked by dopamine antagonists.[4][5]

  • Procedure: Mice are pre-treated with the test compound or vehicle. After a set period, they are injected with apomorphine (typically 1-2 mg/kg, s.c.) and placed in a cylindrical wire mesh cage.

  • Measurement: The time spent climbing the walls of the cage is recorded over a defined observation period (e.g., 30 minutes).

Measurement of Striatal Homovanillic Acid (HVA)

Blockade of dopamine receptors leads to a compensatory increase in dopamine synthesis and metabolism, resulting in elevated levels of the dopamine metabolite, homovanillic acid (HVA), in brain regions such as the striatum.

start Drug Administration to Rat euthanasia Euthanasia & Brain Extraction start->euthanasia dissection Dissection of Striatum euthanasia->dissection homogenization Tissue Homogenization dissection->homogenization centrifugation Centrifugation to remove proteins homogenization->centrifugation hplc HPLC with Electrochemical Detection centrifugation->hplc quantification Quantification of HVA hplc->quantification

Figure 3. Workflow for the measurement of striatal homovanillic acid (HVA).

Conclusion and Future Directions

This compound demonstrated a pharmacological profile consistent with that of a central dopamine antagonist in its initial preclinical evaluation. However, the lack of publicly available, detailed quantitative data and the absence of any direct reproducibility studies make a definitive assessment of its findings challenging. The comparison with established antipsychotics suggests that its reported activities fall within a plausible range for a compound of this class.

To fully establish the reproducibility and potential of this compound, further research would be required, including:

  • Direct replication of the key in vivo experiments to independently verify the original ED50 values.

  • Head-to-head comparative studies with current standard-of-care antipsychotics.

  • In vitro receptor binding and functional assays to more precisely define its receptor interaction profile.

Without such studies, the experimental findings for this compound remain a part of the historical record of antipsychotic drug discovery, with its full potential and the robustness of the original data unconfirmed by modern standards.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Brl 20596

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity:

  • IUPAC Name: N-(4-amino-5-chloro-2-methoxyphenyl)-1-benzylpiperidine-4-carboxamide

  • CAS Number: 69082-47-9

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the chemical compound Brl 20596. Due to the limited availability of specific safety and toxicological data for this compound, the following recommendations are based on information from structurally similar compounds, such as 4-Amino-1-benzylpiperidine. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any experimental work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Given the lack of specific data for this compound, nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for integrity before use.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For procedures with a higher risk of exposure, a chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling of this compound that may generate dust, aerosols, or vapors should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the process is carried out in a well-ventilated area, preferably a chemical fume hood.

  • Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[1] The absorbed material should be collected in a sealed container for proper disposal. Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials. For large spills, follow your institution's emergency procedures.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in clearly labeled, sealed containers.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this chemical. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data for Structurally Similar Compounds

The following table summarizes key quantitative data from Safety Data Sheets (SDSs) of structurally similar compounds. Note: This data is for related compounds and should be used as a general guideline for assessing the potential hazards of this compound.

Property4-Amino-1-benzylpiperidineEthyl 4-amino-1-piperidinecarboxylatePiperidine
CAS Number 50541-93-058859-46-4110-89-4
Molecular Formula C12H18N2C8H16N2O2C5H11N
Molecular Weight 190.29 g/mol 172.22 g/mol 85.15 g/mol
Hazard Statements Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.[1]Combustible liquid. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life.
First Aid: Eyes Rinse immediately with plenty of water for at least 15 minutes.Rinse cautiously with water for several minutes.Rinse out with plenty of water. Immediately call an ophthalmologist.
First Aid: Skin Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.Wash with plenty of soap and water.Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
First Aid: Ingestion Do NOT induce vomiting. Call a physician immediately.Call a POISON CENTER or doctor/physician if you feel unwell.Make victim drink water (two glasses at most), avoid vomiting. Call a physician immediately.

Experimental Workflow and Risk Assessment

Due to the absence of specific experimental protocols for this compound in the public domain, a generalized workflow for handling a novel or poorly characterized chemical compound is presented below. This is followed by a logical diagram for risk assessment.

G General Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Review Literature & Available Safety Data B Conduct Risk Assessment A->B C Prepare Standard Operating Procedure (SOP) B->C D Assemble & Inspect PPE C->D E Work in Chemical Fume Hood D->E F Weighing & Transfer E->F G Reaction Setup / Dosing F->G H Monitoring G->H I Decontamination of Work Area & Equipment H->I J Segregate & Label Waste I->J L Document Experiment I->L K Proper Waste Disposal J->K

Caption: General workflow for safely handling a novel chemical compound.

G Risk Assessment and Safety Protocol for Novel Compounds A Identify Compound: This compound (CAS 69082-47-9) B Search for Specific Safety Data (SDS) A->B C Data Found? B->C D Follow Specific SDS Recommendations C->D Yes E Search for Data on Structurally Similar Compounds C->E No F Assume High Hazard Potential E->F G Define Engineering Controls (e.g., Fume Hood) F->G H Select Personal Protective Equipment (PPE) G->H I Develop Handling & Disposal Procedures H->I J Implement Safety Protocols & Document I->J

Caption: Logical steps for risk assessment when handling poorly characterized substances.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brl 20596
Reactant of Route 2
Reactant of Route 2
Brl 20596

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.